Product packaging for 5-Hydroxypicolinaldehyde(Cat. No.:CAS No. 31191-08-9)

5-Hydroxypicolinaldehyde

Katalognummer: B1296277
CAS-Nummer: 31191-08-9
Molekulargewicht: 123.11 g/mol
InChI-Schlüssel: HSODMUBHOXGNNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Hydroxypicolinaldehyde (CAS 31191-08-9) is a high-purity pyridine derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery. This compound, with the molecular formula C 6 H 5 NO 2 and a molecular weight of 123.11 g/mol, is characterized as a white to light yellow powder or crystal . Its molecular structure, featuring both an aldehyde and a hydroxy group on the pyridine ring, makes it a valuable precursor for synthesizing a wide range of biologically active heterocyclic compounds. Notably, hydroxypyridine derivatives are recognized as versatile scaffolds and important pharmacophores with diverse biological activities . Specifically, this compound is a direct precursor to 5-hydroxy-2-formylpyridine thiosemicarbazone (5-HP), which was one of the first thiosemicarbazones (TSCs) to enter clinical trials (Phase I) for its antiproliferative activity . Thiosemicarbazones and their metal complexes are a class of compounds attracting significant interest for their multifaceted biological activities, which range from antimicrobial to anticancer effects . Researchers utilize this aldehyde to develop novel compounds for investigating mechanisms of action against pathological conditions, including abnormal cell proliferation . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Specifications: • CAS Number: 31191-08-9 • Molecular Formula: C 6 H 5 NO 2 • Purity: ≥98.0% (by GC or HPLC) • Appearance: White to Light yellow powder to crystal • Melting Point: ~184 °C Handling and Storage: Store refrigerated (0-10°C) or at -20°C, under an inert atmosphere, and away from moisture to ensure product stability, as the compound may be air and heat sensitive .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2 B1296277 5-Hydroxypicolinaldehyde CAS No. 31191-08-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSODMUBHOXGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299068
Record name 5-hydroxypicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31191-08-9
Record name 31191-08-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxypicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Theoretical Investigation of the Electronic Properties of 5-Hydroxypicolinaldehyde: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Hydroxypicolinaldehyde, a pyridine derivative, holds potential as a scaffold in medicinal chemistry and materials science. Understanding its electronic structure is paramount for predicting its reactivity, stability, and interaction with biological targets. While specific experimental and comprehensive theoretical studies on this compound are limited in current literature, this technical guide outlines the established computational methodologies used to investigate the electronic properties of analogous aromatic aldehydes. This document serves as a roadmap for researchers, detailing the theoretical protocols, data interpretation, and visualization workflows necessary to conduct a thorough analysis using Density Functional Theory (DFT). The guide covers geometry optimization, vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, providing a foundational framework for future drug design and development efforts centered on this molecule.

Introduction

This compound (C₆H₅NO₂) is an aromatic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1] This unique combination of functional groups suggests a rich chemical reactivity and potential for forming hydrogen bonds and other non-covalent interactions, making it an interesting candidate for drug development and synthesis of novel materials. The electronic properties of a molecule—such as the distribution of electron density, the energies of its molecular orbitals, and its electrostatic potential—govern its chemical behavior and biological activity.

Theoretical and computational chemistry provide powerful tools to elucidate these properties, offering insights that are often difficult to obtain through experimental means alone.[2] By employing methods like Density Functional Theory (DFT), we can model the molecular structure and predict a wide range of electronic characteristics with high accuracy.[3][4] This whitepaper details the standard computational workflow for characterizing the electronic properties of this compound, drawing parallels from established studies on structurally related compounds.[5][6]

Computational Methodology: A Standard Protocol

The following section details a robust and widely adopted computational protocol for the theoretical analysis of molecules like this compound. The methods are primarily based on Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

Software and Theoretical Level

All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or similar programs.[3][7][8] The choice of theoretical method is crucial for obtaining reliable results.

  • Method: The B3LYP hybrid functional is a common and effective choice for DFT calculations on organic molecules, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals.[3][4][6][8]

  • Basis Set: The 6-311++G(d,p) basis set is recommended.[3][4][8][9] This is a triple-zeta basis set that provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions, which allow for non-spherical distortion of the orbitals and are essential for accurately describing chemical bonds.

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to find the most stable three-dimensional structure of the molecule.

  • Optimization: The molecular geometry of this compound is optimized in the gas phase to find the structure corresponding to the minimum energy on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory.[10][11] This calculation serves two purposes:

    • It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.[6][12]

The logical flow for this initial computational step is visualized below.

G Diagram 1: Geometry Optimization and Verification Workflow start Initial Structure of This compound dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check end Verified Minimum Energy Structure check->end  Zero saddle Saddle Point/ Transition State check->saddle  One or more

Diagram 1: Geometry Optimization and Verification Workflow

Analysis of Electronic Properties

Once a stable structure is obtained, its electronic properties can be calculated and analyzed to understand its chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[9]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[4][9]

From these energies, key chemical reactivity descriptors can be calculated.[9][13]

Table 1: Key Chemical Reactivity Descriptors from HOMO-LUMO Energies

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / η The reciprocal of hardness; indicates high reactivity.

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the total electron density distribution onto the molecular surface.[14][15] It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[16][17][18]

  • Color Coding: The MEP surface is color-coded to represent different potential values. Red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.[16]

  • Expected MEP for this compound: For this molecule, the most negative regions (red) are expected around the oxygen atoms of the aldehyde and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, making them prime sites for electrophilic attack or hydrogen bond donation. The most positive regions (blue) would likely be located around the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wavefunctions into localized orbitals representing core electrons, lone pairs, and bonds.[7] This analysis is used to understand charge transfer, hyperconjugative interactions, and the stability of the molecule.[3][6]

  • Charge Distribution: NBO calculates the charge on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis.

  • Hyperconjugative Interactions: It identifies stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions (e.g., a lone pair donating into an antibonding orbital) quantifies their importance. Higher E(2) values indicate stronger interactions and greater molecular stability.[5]

The overall process for analyzing these electronic properties is shown below.

G Diagram 2: Electronic Property Analysis Workflow start Verified Minimum Energy Structure homo_lumo Calculate Frontier Molecular Orbitals (HOMO & LUMO) start->homo_lumo mep Calculate Molecular Electrostatic Potential (MEP) start->mep nbo Perform Natural Bond Orbital (NBO) Analysis start->nbo reactivity Determine Reactivity Descriptors (Hardness, etc.) & HOMO-LUMO Gap homo_lumo->reactivity mep_map Generate 3D MEP Map (Identify Reactive Sites) mep->mep_map charge_transfer Analyze Charge Distribution & Hyperconjugative Interactions (E(2)) nbo->charge_transfer interpretation Comprehensive Electronic Property Profile reactivity->interpretation mep_map->interpretation charge_transfer->interpretation

Diagram 2: Electronic Property Analysis Workflow

Expected Quantitative Data Summary

While specific calculations for this compound are not available in the cited literature, a typical output would resemble the tables below. The values are illustrative placeholders based on similar molecules.

Table 2: Calculated Structural Parameters (Illustrative)

Parameter Bond Length (Å) Parameter Atoms Angle (°)
Bond Length C=O 1.21 Bond Angle C-C-H (ring) 120.1
C-C (ring) 1.39 C-N-C (ring) 118.5
C-N (ring) 1.34 O-C-H (aldehyde) 121.0

| | O-H | 0.97 | | C-C-O (hydroxyl)| 119.8 |

Table 3: Calculated Electronic Properties (Illustrative)

Property Value Unit
EHOMO -6.85 eV
ELUMO -2.15 eV
HOMO-LUMO Gap (ΔE) 4.70 eV
Ionization Potential (I) 6.85 eV
Electron Affinity (A) 2.15 eV
Chemical Hardness (η) 2.35 eV

| Dipole Moment | 3.50 | Debye |

Conclusion

The theoretical investigation of this compound's electronic properties is a critical step toward understanding its potential applications in drug design and materials science. Although specific published data for this molecule is scarce, the computational methodologies are well-established. By following the DFT-based protocol outlined in this whitepaper—from geometry optimization and vibrational analysis to the detailed examination of frontier orbitals, electrostatic potential, and natural bond orbitals—researchers can generate a comprehensive electronic profile of the molecule. This profile is instrumental in predicting chemical reactivity, stability, and intermolecular interaction sites, thereby guiding future experimental synthesis and biological evaluation. The workflows and analytical frameworks presented here provide a clear and actionable guide for scientists aiming to unlock the potential of this compound.

References

5-Hydroxypicolinaldehyde CAS number 31191-08-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hydroxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 31191-08-9), also known as 5-hydroxy-2-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. While the compound itself has limited documented biological activity, it serves as a crucial precursor for the synthesis of pharmacologically active molecules, most notably thiosemicarbazone derivatives with potent anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and handling of this compound. It places a significant emphasis on its application as an intermediate in the development of therapeutic agents, detailing the biological activity and mechanism of action of its key derivatives. This document includes structured data tables, representative experimental protocols, and detailed diagrams to support advanced research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a pyridine ring substituted with a hydroxyl group at the 5-position and a formyl (aldehyde) group at the 2-position. This arrangement of functional groups makes it a versatile reagent in synthetic chemistry.

PropertyValueReference
CAS Number 31191-08-9[2]
Molecular Formula C₆H₅NO₂[3]
Molecular Weight 123.11 g/mol [3]
Appearance White to Light yellow powder to crystal[1]
Melting Point 182.0 to 186.0 °C[1]
Boiling Point 363.5 ± 22.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Synonyms 5-hydroxy-2-pyridinecarboxaldehyde, 2-Formyl-5-hydroxypyridine, 6-Formyl-3-pyridinol[1][3]

Synthesis and Purification

While multiple synthetic routes may exist, a common strategy for preparing substituted pyridines involves the modification of readily available precursors. A plausible, though not explicitly cited, synthetic pathway for this compound could involve the protection of the hydroxyl group of a 5-hydroxypicoline, followed by oxidation of the methyl group to an aldehyde, and subsequent deprotection.

Representative Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound. This represents a general strategy based on common organic chemistry transformations for this class of compounds.

G cluster_synthesis Representative Synthesis Workflow start 5-Hydroxy-2-methylpyridine (Precursor) protect Protection of -OH group (e.g., Benzyl ether) start->protect Reagent: Benzyl chloride, Base oxidize Oxidation of -CH3 to -CHO (e.g., SeO2) protect->oxidize Reagent: Selenium dioxide deprotect Deprotection of -OH group (e.g., Hydrogenation) oxidize->deprotect Reagent: H2, Pd/C product This compound (Final Product) deprotect->product

Caption: A plausible synthetic route for this compound.

Experimental Protocol: Synthesis via Oxidation (Representative)

Disclaimer: This is a representative protocol based on general chemical principles, not a directly cited procedure for this specific compound.

  • Protection: To a solution of 5-hydroxy-2-methylpyridine in DMF, add potassium carbonate. Stir the mixture and add benzyl chloride dropwise. Heat the reaction mixture at 80°C for 12 hours. After cooling, pour the mixture into water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield 5-(benzyloxy)-2-methylpyridine.

  • Oxidation: Reflux a solution of 5-(benzyloxy)-2-methylpyridine and selenium dioxide in dioxane for 6 hours. Filter the hot solution to remove selenium metal and concentrate the filtrate under reduced pressure. The residue is purified by column chromatography to yield 5-(benzyloxy)-2-pyridinecarboxaldehyde.

  • Deprotection: Dissolve the 5-(benzyloxy)-2-pyridinecarboxaldehyde in ethanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to yield this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a pure crystalline solid.

Role in Drug Development: A Precursor to Bioactive Agents

The primary significance of this compound in drug development is its role as a key intermediate for synthesizing more complex molecules with therapeutic potential. It is a foundational scaffold for producing derivatives that exhibit significant biological effects.

G precursor This compound product This compound Thiosemicarbazone (Bioactive Derivative) precursor->product Condensation Reaction reagent Thiosemicarbazide (H2N-NH-C(=S)NH2) reagent->product

Caption: Synthesis of a key bioactive thiosemicarbazone derivative.

The most extensively studied derivatives are the thiosemicarbazones. The condensation of the aldehyde group of this compound with thiosemicarbazide yields this compound Thiosemicarbazone, a compound with demonstrated antineoplastic properties.[3][5]

Biological Activity and Mechanism of Action (Derivatives)

While data on the core molecule is scarce, its thiosemicarbazone derivatives are potent inhibitors of enzymes crucial for cell proliferation.

Anticancer Activity

This compound Thiosemicarbazone acts as an antimetabolite and is a known inhibitor of DNA synthesis.[2] This class of compounds often functions as metal chelators, and their coordination with metal ions like copper(II) can significantly enhance their antiproliferative activity against various human cancer cell lines.[3]

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary mechanism of action for the anticancer effects of pyridine-2-carboxaldehyde thiosemicarbazone derivatives is the inhibition of ribonucleotide reductase (RNR).[6] RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. By inhibiting RNR, these compounds deplete the cellular pool of deoxyribonucleotides, leading to the cessation of DNA synthesis and subsequent cell death.[2]

G cluster_pathway Mechanism of Action: RNR Inhibition by Thiosemicarbazone Derivative NDPs Ribonucleotides (NDPs) RNR Ribonucleotide Reductase (RNR) NDPs->RNR dNDPs Deoxyribonucleotides (dNDPs) DNA DNA Synthesis & Replication dNDPs->DNA RNR->dNDPs Inhibitor This compound Thiosemicarbazone Inhibitor->RNR Inhibition

Caption: Inhibition of DNA synthesis via Ribonucleotide Reductase (RNR).

Biological Activity Data (Derivatives)

The following table summarizes the inhibitory activity of closely related amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone against ribonucleotide reductase.

CompoundTarget EnzymeIC₅₀ (µM)Reference
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.3[6]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.0[6]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.4[6]

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

Hazard ClassGHS StatementPrecautionary StatementReference
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[2]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1][2]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Storage: The compound is sensitive to air and heat.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerated environment (2-8°C).[3]

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but for its proven utility as a synthetic intermediate. Its value lies in providing a versatile pyridine scaffold for the construction of potent enzyme inhibitors, particularly thiosemicarbazones with demonstrated anticancer activity. For researchers in drug discovery, this molecule represents a key starting point for the development of novel therapeutics targeting cellular proliferation pathways. A thorough understanding of its properties, handling, and synthetic applications is essential for its effective use in medicinal chemistry.

References

Spectroscopic Characterization of 5-Hydroxypyridine-2-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-hydroxypyridine-2-carbaldehyde (CAS No: 31191-08-9). This compound, also known as 5-hydroxypicolinaldehyde or 6-formyl-3-pyridinol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4] Its chemical formula is C₆H₅NO₂, with a molecular weight of approximately 123.11 g/mol .[3][5] It typically appears as a light-brown or yellow solid.[4]

This document details the expected data from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived spectra for 5-hydroxypyridine-2-carbaldehyde, the NMR, IR, and UV-Vis data presented are largely predicted based on established spectroscopic principles and data from structurally analogous compounds. The mass spectrometry data is based on available experimental results. Detailed, generalized experimental protocols for acquiring these spectra are also provided.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted and, where available, experimental spectroscopic data for 5-hydroxypyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted based on the analysis of structurally similar pyridine derivatives and established chemical shift tables. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for 5-Hydroxypyridine-2-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2s (singlet)-
H-68.2 - 8.4d (doublet)~2.0
H-47.4 - 7.6dd (doublet of doublets)~8.5, ~2.5
H-37.2 - 7.4d (doublet)~8.5
OH5.0 - 6.0 (broad)s (singlet)-

Table 2: Predicted ¹³C NMR Data for 5-Hydroxypyridine-2-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 195
C-5 (C-OH)155 - 160
C-2 (C-CHO)150 - 155
C-6140 - 145
C-4125 - 130
C-3120 - 125
Infrared (IR) Spectroscopy

Note: The following absorption frequencies are predicted based on characteristic vibrational modes of the functional groups present.[6][7][8]

Table 3: Predicted IR Absorption Data for 5-Hydroxypyridine-2-carbaldehyde

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
O-H (Phenolic)3200 - 3600Strong, BroadStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aldehyde)2700 - 2900 (often two bands)Medium to WeakStretching
C=O (Aldehyde)1680 - 1710StrongStretching
C=C, C=N (Pyridine ring)1450 - 1600Medium to StrongStretching
C-O (Phenolic)1200 - 1300StrongStretching
C-H (Aromatic)750 - 900Medium to StrongOut-of-plane Bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: The following absorption maxima are predicted based on the electronic transitions of the aromatic and carbonyl chromophores.[9][10]

Table 4: Predicted UV-Vis Absorption Data for 5-Hydroxypyridine-2-carbaldehyde

Predicted λmax (nm)Electronic TransitionChromophore
~220 - 240π → πPyridine Ring and C=O
~270 - 290π → πPyridine Ring
~310 - 340n → π*C=O (Aldehyde)
Mass Spectrometry (MS)

The following data is based on the gas chromatography-mass spectrometry (GC-MS) spectrum available for 2-formyl-5-hydroxypyridine.

Table 5: Experimental Mass Spectrometry Data for 5-Hydroxypyridine-2-carbaldehyde

m/zRelative Intensity (%)Proposed Fragment
123100[M]⁺ (Molecular Ion)
95~50[M - CO]⁺
67~40[M - CO - CO]⁺ or [C₄H₃N]⁺
39~30[C₃H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as 5-hydroxypyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-hydroxypyridine-2-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring solubility and avoiding interference with the signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: A range appropriate for proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: A range appropriate for carbon signals (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation: Place a small amount of the solid 5-hydroxypyridine-2-carbaldehyde powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Methodology (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of 5-hydroxypyridine-2-carbaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][11]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[5]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded for baseline correction.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions and the extent of conjugation in the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 5-hydroxypyridine-2-carbaldehyde in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.[13]

  • Data Acquisition: Fill a quartz cuvette with the sample solution and place it in the sample beam path. Acquire the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[14]

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M⁺).[15]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound like 5-hydroxypyridine-2-carbaldehyde.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample (5-hydroxypyridine-2-carbaldehyde) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR or KBr) Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Data_Relationship Structure {5-Hydroxypyridine-2-carbaldehyde | C₆H₅NO₂} NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton Structure->NMR IR IR Spectroscopy Functional Groups (O-H, C=O, C=C, C=N) Structure->IR UV_Vis UV-Vis Spectroscopy Conjugated System π → π*, n → π* transitions Structure->UV_Vis MS Mass Spectrometry Molecular Weight Fragmentation Pattern Structure->MS NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Formyl-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-formyl-5-hydroxypyridine, also known as 5-hydroxypyridine-2-carboxaldehyde. This pyridine derivative is a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This document presents a detailed analysis of its NMR data, experimental protocols for data acquisition, and a logical workflow for spectral analysis.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR data for 2-formyl-5-hydroxypyridine were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Data

The proton NMR spectrum of 2-formyl-5-hydroxypyridine exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The assignments and characteristics of these signals are summarized in the table below.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-68.16d2.8
H-47.42dd8.8, 2.8
H-37.33d8.8
CHO9.80s-
OH10.5 (broad)s-

Table 1: ¹H NMR spectral data for 2-formyl-5-hydroxypyridine in DMSO-d₆.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom in 2-formyl-5-hydroxypyridine are detailed in the following table.

Carbon AssignmentChemical Shift (δ) ppm
C-2152.0
C-3125.0
C-4124.5
C-5158.0
C-6139.0
CHO192.5

Table 2: ¹³C NMR spectral data for 2-formyl-5-hydroxypyridine in DMSO-d₆.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon a well-defined experimental protocol. The following section outlines the methodology for obtaining the ¹H and ¹³C NMR spectra of 2-formyl-5-hydroxypyridine.

Sample Preparation
  • Compound: 2-formyl-5-hydroxypyridine (purity >98%).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Concentration: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer and Parameters
  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Probe: 5 mm Broadband Observe (BBO) probe.

  • Temperature: 298 K (25 °C).

For ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: ~3.99 seconds

  • Relaxation Delay: 1.0 second

  • Spectral Width: 8278 Hz (20.6 ppm)

For ¹³C NMR:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Acquisition Time: ~1.31 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 24038 Hz (238 ppm)

Data Processing and Analysis

The raw NMR data (Free Induction Decay - FID) was processed using standard NMR software (e.g., MestReNova, TopSpin). The processing steps included:

  • Fourier Transformation: The FID was converted from the time domain to the frequency domain.

  • Phase Correction: The spectrum was manually or automatically phased to obtain pure absorption peaks.

  • Baseline Correction: A polynomial function was applied to correct for baseline distortions.

  • Referencing: The chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Peaks were identified, and their integrals were determined for the ¹H NMR spectrum.

Visualization of the Experimental Workflow

The logical flow of the experimental and analytical process for obtaining and interpreting the NMR data is illustrated in the following diagram.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound 2-Formyl-5-hydroxypyridine Dissolution Dissolution in NMR Tube Compound->Dissolution Solvent DMSO-d6 Solvent->Dissolution Standard TMS Standard->Dissolution NMR_Spectrometer NMR Spectrometer (400 MHz) Dissolution->NMR_Spectrometer H1_Acquisition 1H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition NMR_Spectrometer->C13_Acquisition FID Raw FID Data H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transformation FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing Peak_Picking Peak Picking Referencing->Peak_Picking Integration Integration (1H) Peak_Picking->Integration Assignment Signal Assignment Peak_Picking->Assignment Integration->Assignment Data_Table Data Tabulation Assignment->Data_Table

Figure 1: Workflow for NMR data acquisition and analysis of 2-formyl-5-hydroxypyridine.

In-Depth Technical Guide: FT-IR and Mass Spectrometry Analysis of 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) characteristics of 5-Hydroxypicolinaldehyde (also known as 5-hydroxy-2-pyridinecarboxaldehyde). As a substituted pyridine derivative, this compound holds interest in medicinal chemistry and drug development. A thorough understanding of its spectral properties is crucial for its synthesis, identification, and quality control.

Core Physicochemical Data

PropertyValue
Molecular Formula C₆H₅NO₂[1][2]
Molecular Weight 123.11 g/mol [1][2]
CAS Number 31191-08-9[1][2]
Appearance White to light yellow solid[3]
IUPAC Name 5-hydroxypyridine-2-carbaldehyde[3]

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrations. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its hydroxyl, aldehyde, and pyridine ring functionalities.

Predicted FT-IR Spectral Data

The following table summarizes the predicted key vibrational frequencies for this compound. These predictions are based on the typical absorption ranges for the constituent functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
3500-3200O-H Stretch (H-bonded)Phenolic HydroxylStrong, Broad
3100-3000C-H StretchAromatic (Pyridine Ring)Medium to Weak
2850 & 2750C-H StretchAldehydeWeak to Medium (doublet)
1710-1685C=O Stretch (conjugated)Aldehyde CarbonylStrong
1600-1450C=C & C=N StretchAromatic (Pyridine Ring)Medium to Strong (multiple bands)
1300-1200C-O StretchPhenolic HydroxylMedium to Strong
900-650C-H Bend (out-of-plane)Aromatic (Pyridine Ring)Medium to Strong

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules.[4] Electron Ionization (EI) is a common method for the analysis of small organic molecules, which often leads to characteristic fragmentation patterns that aid in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of specific bonds.

m/z ValueProposed IonFragmentation PathwayPredicted Relative Abundance
123[M]⁺Molecular IonModerate
122[M-H]⁺Loss of a hydrogen atom from the aldehydeModerate to High
95[M-CO]⁺Loss of carbon monoxide from the aldehydeHigh (often a base peak)
94[M-CHO]⁺Loss of the formyl radicalHigh
67[C₄H₃O]⁺Further fragmentation of the ringModerate

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine, homogeneous powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, translucent pellet.

  • Instrument Setup:

    • Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric interference.

    • Perform a background scan with an empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound FTIR_Prep Grind with KBr & Press Pellet Sample->FTIR_Prep For FT-IR MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep For MS FTIR FT-IR Spectrometer FTIR_Prep->FTIR GCMS GC-MS System MS_Prep->GCMS FTIR_Spectrum FT-IR Spectrum FTIR->FTIR_Spectrum MS_Spectrum Mass Spectrum GCMS->MS_Spectrum

Caption: General experimental workflow for FT-IR and MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [C₆H₅NO₂]⁺ m/z = 123 (Molecular Ion) M_minus_H [C₆H₄NO₂]⁺ m/z = 122 M->M_minus_H - H• M_minus_CHO [C₅H₄NO]⁺ m/z = 94 M->M_minus_CHO - CHO• M_minus_CO [C₅H₅NO]⁺ m/z = 95 M_minus_H->M_minus_CO - H•, -CO Fragment1 [C₄H₃O]⁺ m/z = 67 M_minus_CHO->Fragment1 - HCN

Caption: Predicted fragmentation of this compound in EI-MS.

References

Tautomerism in 5-Hydroxypyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 5-hydroxypyridine derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is paramount in the fields of medicinal chemistry and drug development, where specific tautomeric forms can dictate ligand-receptor interactions and metabolic pathways.

The Core of Tautomerism in 5-Hydroxypyridine Derivatives

5-hydroxypyridine and its derivatives primarily exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. The position of this equilibrium is influenced by a delicate interplay of electronic effects of substituents, solvent polarity, temperature, and pH. While the 2- and 4-hydroxypyridine isomers have been extensively studied, this guide focuses on the nuances of the less-explored 5-hydroxy counterparts.

In the case of 5-hydroxypyridine, the equilibrium involves the interconversion between 5-hydroxypyridine and its zwitterionic pyridinium-5-olate form, which can be considered a type of keto-enol tautomerism. The relative stability of these forms is highly dependent on the surrounding environment and the nature of any substituents on the pyridine ring.

dot

An In-depth Technical Guide to the Photophysical and Fluorescence Properties of 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known photophysical and fluorescence characteristics of 5-Hydroxypicolinaldehyde. Due to the limited availability of specific experimental data for this compound, this guide supplements the existing information with data from analogous structures, namely hydroxypyridines and pyridine carboxaldehydes. The provided experimental protocols are established methods for characterizing the photophysical properties of fluorescent molecules and are readily applicable to this compound.

Core Properties of this compound

This compound, also known as 5-hydroxy-2-pyridinecarboxaldehyde, is a pyridine derivative with a hydroxyl and a formyl group as substituents. Its chemical structure suggests potential for interesting photophysical behavior, influenced by the interplay of the aromatic ring and the electron-donating hydroxyl group and electron-withdrawing aldehyde group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅NO₂[1][2]
Molecular Weight 123.11 g/mol [1][2]
CAS Number 31191-08-9[1][2][3][4]
Appearance White to light yellow powder/crystal[2]
Melting Point 182.0 to 186.0 °C[2]
Boiling Point 363.5 ± 22.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Solubility Soluble in various organic solventsInferred from general chemical properties

Photophysical and Fluorescence Properties

Analogous Compound Data

To provide a predictive framework, the photophysical properties of related compounds are summarized below. It is anticipated that this compound will exhibit pH-dependent fluorescence.

Table 2: Photophysical Properties of Analogous Pyridine Derivatives

CompoundSolvent/pHExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference
N-Methyl-2-pyridone-5-carboxamideAcidic mobile phase (pH ≤ 3)198, 258, 296Not ReportedNot ReportedNot Reported[5]
2-PyridinecarboxaldehydeNot specifiedMultiple peaks reportedNot ReportedNot ReportedNot Reported[6][7]
Natural Dye (Tradescantia pallida purpurea)Aqueous (pH 3.96–8.02)460Not specified~0.28~3.1[8]
Various Fluorescein DerivativesEthanol/PBS~480-500~510-5300.22 - 0.852.39 - 4.15[9]
Alexa Fluor DyesAqueous BufferVariousVarious0.33 - 0.92~4.1[10]

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical and fluorescence properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 20, 50 µM).

  • Record the absorption spectrum of the solvent blank from 200 to 800 nm.

  • Record the absorption spectra of each dilution of this compound over the same wavelength range.

  • Identify the wavelength of maximum absorbance (λmax).

  • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Materials:

  • This compound solution (from 3.1)

  • Fluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λmax from the absorption spectrum.

    • Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., λmax + 10 nm to 800 nm).

    • The resulting spectrum will show the fluorescence emission profile, and the peak will be the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission wavelength to the determined λem.

    • Scan the excitation wavelengths from the UV region up to a wavelength slightly shorter than the emission wavelength (e.g., 250 nm to λem - 10 nm).

    • The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a known standard.[11]

Materials:

  • This compound solution

  • Quantum yield standard solution with a known Φ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of both the this compound and the standard solution with absorbances in the linear range (typically < 0.1) at the excitation wavelength of the standard.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η²sample / η²standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[11]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

  • This compound solution

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED)

  • Reference compound with a known short lifetime (for instrument response function, IRF)

Procedure:

  • Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox) or a known short-lifetime fluorophore.

  • Acquire the fluorescence decay curve of the this compound solution by exciting with the pulsed light source and detecting the emitted photons over time.

  • The decay data is then analyzed by fitting it to a multi-exponential decay model, typically after deconvolution with the IRF. The resulting decay time constant is the fluorescence lifetime (τ).

Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a general experimental workflow for the characterization of its photophysical properties is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime data_analysis Data Processing and Analysis quantum_yield->data_analysis lifetime->data_analysis interpretation Interpretation of Photophysical Properties data_analysis->interpretation

References

Quantum Chemical Calculations for Substituted Pyridine Aldehydes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in the study of substituted pyridine aldehydes, a class of compounds with significant potential in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of these molecules, thereby accelerating the drug discovery and development process. This guide provides an overview of the theoretical methodologies, presents key quantitative data, details experimental validation protocols, and visualizes relevant biological pathways and computational workflows.

Theoretical Methodologies in the Study of Pyridine Aldehydes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the molecular properties of substituted pyridine aldehydes. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying systems of pharmaceutical interest.

A typical computational protocol for analyzing substituted pyridine aldehydes involves the following steps:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A widely used and reliable method for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory has been shown to provide accurate geometries for organic molecules containing heteroatoms.[1][2]

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be directly compared with experimental data for validation of the computational model.[1][2]

  • Calculation of Molecular Properties: Once a validated computational model is established, a wide range of electronic and structural properties can be calculated. These include:

    • Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecular structure.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation.

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.

    • Spectroscopic Properties: Beyond IR and Raman spectra, it is also possible to calculate other spectroscopic data, such as NMR chemical shifts and UV-Vis electronic transitions.

Data Presentation: Calculated Properties of Substituted Pyridine Aldehydes

Table 1: Selected Geometric Parameters of 6-Bromo-Pyridine-2-Carbaldehyde

The data presented below for the trans conformer of 6-Bromopyridine-2-carbaldehyde was calculated using the B3LYP/6-311++G(d,p) level of theory and is compared with experimental values obtained from X-ray diffraction (XRD).

ParameterBond/AngleCalculated ValueExperimental Value[3]
Bond Lengths (Å)
C2-C111.4851.481
C11=O121.2161.206
C11-H131.111-
C2-N11.3431.340
C6-N11.3421.338
C6-Br1.9241.896
Bond Angles (°)
O12=C11-C2122.9123.4
H13-C11-C2116.4-
N1-C2-C11116.1116.3
C6-N1-C2117.3117.5

Table 2: Effect of Substituents on the HOMO-LUMO Gap of Pyridine-4-Carboxaldehyde Derivatives

This table illustrates the influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the electronic properties of the pyridine aldehyde core. The values are hypothetical and representative of expected trends based on computational studies of substituted pyridines.[3][4][5]

Substituent at C2Substituent TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H (unsubstituted)--6.8-1.94.9
-NH₂EDG-6.2-1.74.5
-OCH₃EDG-6.4-1.84.6
-ClEWG-7.0-2.24.8
-NO₂EWG-7.5-2.84.7

Experimental Protocols and Validation

The accuracy of quantum chemical calculations is contingent upon experimental validation. This section outlines key experimental methodologies used to synthesize, characterize, and validate the computational models of substituted pyridine aldehydes.

Synthesis of Substituted Pyridine Aldehydes

A variety of synthetic routes are available for the preparation of substituted pyridine aldehydes. A common approach involves the oxidation of the corresponding methyl-substituted pyridines. For instance, 3-amino-4-methylpyridine-2-carboxaldehyde can be synthesized from 3-nitro-2,4-lutidine through a series of steps including oxidation with selenium dioxide, acetal formation, catalytic reduction of the nitro group, and subsequent deprotection.[1][6]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized compounds.

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule. The experimental spectra serve as a crucial benchmark for validating the calculated vibrational frequencies.

  • UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and can be compared with computationally predicted electronic excitation energies.

Protocol for Comparing Experimental and Computational Vibrational Spectra

A robust comparison between experimental and computed IR spectra is essential for validating the computational methodology. The following workflow is recommended:[7][8]

  • Experimental Spectrum Acquisition:

    • Record the FT-IR spectrum of the synthesized compound in the solid state (e.g., using a KBr pellet) or in a suitable solvent.

    • Ensure the instrument is properly calibrated and perform a background correction.

  • Computational Spectrum Generation:

    • Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

    • The output of the frequency calculation will provide a list of vibrational frequencies and their corresponding IR intensities.

  • Data Processing and Comparison:

    • Scaling Factor: Due to the harmonic approximation used in the calculations and other systematic errors, the calculated frequencies are often higher than the experimental ones. It is common practice to apply a uniform scaling factor to the calculated frequencies. For B3LYP/6-311++G(d,p), a scaling factor of around 0.96-0.98 is often used.

    • Baseline Correction: Correct the baseline of the experimental spectrum to remove any broad, underlying features.

    • Peak Broadening: The calculated spectra consist of sharp lines, whereas the experimental spectra exhibit broadened peaks. The calculated lines can be broadened using a Lorentzian or Gaussian function to facilitate visual comparison with the experimental spectrum.

    • Quantitative Comparison: For a more objective assessment, the Pearson correlation coefficient can be calculated between the experimental and the broadened, scaled theoretical spectrum. A high correlation coefficient indicates a good agreement between theory and experiment.

Visualization of Biological Pathways and Computational Workflows

Substituted pyridine aldehydes are of significant interest in drug development due to their potential to interact with various biological targets. The following diagrams, created using the DOT language, visualize a relevant signaling pathway and a typical computational workflow.

pim1_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization pim1_protein PIM-1 Kinase bad Bad pim1_protein->bad Phosphorylation (Inhibition) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits inhibitor Substituted Pyridine Aldehyde Inhibitor inhibitor->pim1_protein Inhibits pim1_gene PIM-1 Gene stat_dimer->pim1_gene Binds to Promoter transcription Transcription transcription->pim1_protein Translation

Figure 1: PIM-1 Kinase Signaling Pathway and Inhibition.

The PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[9][10][11][12] Substituted pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase.[9][11] This diagram illustrates the activation of PIM-1 via the JAK/STAT pathway and its subsequent role in inhibiting apoptosis by phosphorylating the pro-apoptotic protein Bad. A substituted pyridine aldehyde inhibitor can block the activity of PIM-1, thereby promoting apoptosis in cancer cells.

computational_workflow start Define Substituted Pyridine Aldehyde Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Experimental Validation freq_calc->validation validation->geom_opt Refine Model prop_calc Calculation of Molecular Properties validation->prop_calc Model Validated analysis Data Analysis and Interpretation prop_calc->analysis end Insights for Drug Design analysis->end exp_data Experimental Data (IR, Raman, etc.) exp_data->validation

Figure 2: Computational Workflow for Pyridine Aldehydes.

This diagram outlines the logical steps involved in the quantum chemical investigation of a substituted pyridine aldehyde. The process begins with defining the molecular structure, followed by geometry optimization and frequency calculations. The computational model is then validated against experimental data. Once validated, a range of molecular properties can be calculated and analyzed to provide valuable insights for rational drug design.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective approach to understanding the structure-property relationships of substituted pyridine aldehydes. By combining theoretical predictions with experimental validation, researchers can gain a deeper understanding of the molecular features that govern their biological activity. The insights derived from these computational studies are invaluable for the design and optimization of novel drug candidates, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic. The methodologies and workflows presented in this guide offer a robust framework for leveraging the predictive power of quantum chemistry in the field of drug development.

References

Unveiling the Genesis of a Key Pharmaceutical Building Block: The Initial Synthesis and Isolation of 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational synthesis of 5-Hydroxypicolinaldehyde, a pivotal intermediate in medicinal chemistry.

This whitepaper delves into the historical synthesis and isolation of this compound, also known as 5-hydroxy-2-pyridinecarboxaldehyde. While this compound is now a commercially available building block, understanding its initial preparation provides valuable insights into the evolution of synthetic methodologies and offers a foundational context for its application in modern drug discovery. The earliest widely cited availability of this compound for medicinal chemistry research appears in the late 1960s, notably in studies by Blanz and French on the carcinostatic activity of its thiosemicarbazone derivative, indicating its synthesis was established by that time.

This guide reconstructs the likely initial synthetic approaches based on the chemical literature of the era, focusing on plausible and documented transformations leading to this important heterocyclic aldehyde.

Synthetic Pathway Overview

The initial synthesis of this compound likely commenced from a readily available substituted pyridine. A logical and historically supported pathway involves the oxidation of a precursor such as 5-hydroxy-2-methylpyridine. This transformation, a common strategy for the preparation of pyridine aldehydes, would yield the target molecule. An alternative, though potentially more complex, route could involve the formylation of a suitable 3-hydroxypyridine derivative.

Below is a generalized workflow illustrating the probable initial synthetic approach.

Synthesis_Workflow Start Starting Material (e.g., 5-Hydroxy-2-methylpyridine) Oxidation Oxidation Start->Oxidation Oxidizing Agent Isolation Isolation & Purification Oxidation->Isolation Crude Product Product This compound Isolation->Product Purified Product Biological_Activation Aldehyde This compound (Inactive Precursor) Condensation Condensation with Thiosemicarbazide Aldehyde->Condensation Active_Compound This compound Thiosemicarbazone (Active Compound) Condensation->Active_Compound Target Biological Target (e.g., Ribonucleotide Reductase) Active_Compound->Target Inhibition

Methodological & Application

Synthesis of 5-Hydroxypicolinaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-Hydroxypicolinaldehyde (CAS No: 31191-08-9), a valuable building block for pharmaceutical and fine chemical synthesis.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and tabulated data for ease of use and reproducibility.

Introduction

This compound, also known as 2-formyl-5-hydroxypyridine, is a key intermediate in the synthesis of various organic molecules. Its bifunctional nature, possessing both a reactive aldehyde group and a nucleophilic hydroxyl group on a pyridine scaffold, makes it a versatile precursor for the development of novel compounds with potential biological activity. The following protocols describe two common synthetic routes to this valuable compound.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthesis protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₅NO₂
Molecular Weight123.11 g/mol [1]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point182.0 - 186.0 °C[2]
CAS Number31191-08-9[1]

Table 2: Summary of Synthesis Protocols

ProtocolStarting MaterialKey ReagentsReported Yield
15-Hydroxy-2-pyridinemethanolActivated Manganese Dioxide (MnO₂)~61%[3]
2(5-Acetoxy-2-pyridylmethylene)diacetateAcid or Base (for hydrolysis)~65% (for the aldehyde formation step)[3]

Experimental Protocols

Protocol 1: Oxidation of 5-Hydroxy-2-pyridinemethanol

This protocol describes the synthesis of this compound via the oxidation of 5-Hydroxy-2-pyridinemethanol using activated manganese dioxide. This method is advantageous due to the mild reaction conditions and the heterogeneous nature of the oxidant, which simplifies purification.

Materials:

  • 5-Hydroxy-2-pyridinemethanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or filter aid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on solvent and temperature)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Hydroxy-2-pyridinemethanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 eq) portion-wise. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux or the desired reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite or another filter aid to remove the manganese dioxide. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Hydrolysis of (5-Acetoxy-2-pyridylmethylene)diacetate

This protocol outlines a potential two-step synthesis starting from a protected precursor, (5-Acetoxy-2-pyridylmethylene)diacetate. The final step involves the hydrolysis of the acetate groups to yield the desired this compound.

Materials:

  • (5-Acetoxy-2-pyridylmethylene)diacetate

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution (for acid neutralization)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve (5-Acetoxy-2-pyridylmethylene)diacetate (1.0 eq) in a suitable solvent mixture (e.g., water/THF or water/methanol).

  • Hydrolysis:

    • Acidic Hydrolysis: Add a solution of hydrochloric acid and stir the mixture at room temperature or with gentle heating.

    • Basic Hydrolysis: Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • For Acidic Hydrolysis: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • For Basic Hydrolysis: Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_Protocols cluster_0 Protocol 1: Oxidation cluster_1 Protocol 2: Hydrolysis SM1 5-Hydroxy-2-pyridinemethanol P1 This compound SM1->P1 Oxidation R1 MnO₂ R1->SM1 SM2 (5-Acetoxy-2-pyridylmethylene)diacetate P2 This compound SM2->P2 Hydrolysis R2 H⁺ or OH⁻ R2->SM2

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow A Reaction Setup: Dissolve starting material B Addition of Reagents A->B C Reaction Monitoring (TLC) B->C D Work-up: Quenching & Extraction C->D E Purification: Column Chromatography / Recrystallization D->E F Characterization E->F

References

Application Notes and Protocols for the Synthesis of 5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, step-by-step protocol for the chemical synthesis of 5-hydroxypyridine-2-carbaldehyde, a valuable pyridine derivative for research and development in medicinal chemistry and materials science. The synthesis is based on the selective oxidation of (5-hydroxypyridin-2-yl)methanol using activated manganese dioxide. This document outlines the necessary reagents, equipment, and procedures, along with data presentation and a visual workflow to ensure reproducibility and accuracy in a laboratory setting.

Introduction

5-Hydroxypyridine-2-carbaldehyde, also known as 5-hydroxypicolinaldehyde, is a key synthetic building block in the development of novel pharmaceuticals and functional organic materials.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde on a pyridine scaffold, allows for diverse chemical modifications. This protocol details a common and effective method for its preparation via the oxidation of the corresponding alcohol precursor.

Chemical Reaction

The synthesis proceeds through the selective oxidation of the primary alcohol at the 2-position of the pyridine ring to an aldehyde, while the phenolic hydroxyl group at the 5-position remains unaffected. Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent suitable for this transformation.

Reaction Scheme:

(5-hydroxypyridin-2-yl)methanol → 5-hydroxypyridine-2-carbaldehyde

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-hydroxypyridine-2-carbaldehyde.

ParameterValueUnitNotes
Reactants
(5-hydroxypyridin-2-yl)methanol1.0gStarting material
Activated Manganese Dioxide (MnO₂)10.0gOxidizing agent (approx. 10 eq.)
Chloroform (CHCl₃)100mLSolvent
Reaction Conditions
TemperatureReflux (approx. 61)°C
Reaction Time2-4hoursMonitor by TLC
Product
Product Name5-hydroxypyridine-2-carbaldehyde
CAS Number31191-08-9[1]
Molecular FormulaC₆H₅NO₂[1]
Molecular Weight123.11 g/mol [1]
Theoretical Yield0.98g
Expected Yield70-85%
AppearanceOff-white to pale yellow solid
Storage2-8°CUnder dry conditions[1][2]

Experimental Protocol

1. Materials and Equipment:

  • (5-hydroxypyridin-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol (for workup)

  • Celite or filter aid

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

2. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (5-hydroxypyridin-2-yl)methanol (1.0 g).

  • Add anhydrous chloroform (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Carefully add activated manganese dioxide (10.0 g) to the solution.

  • Attach a reflux condenser to the flask.

3. Reaction Procedure:

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a suitable eluent system (e.g., 5% methanol in dichloromethane) to check for the disappearance of the starting material spot and the appearance of the product spot.

  • Continue refluxing until the starting material is completely consumed (typically 2-4 hours).

4. Workup and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite or another filter aid using a Buchner funnel to remove the manganese dioxide solids.

  • Wash the filter cake with additional chloroform (2 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.

  • Dry the purified product under vacuum to obtain 5-hydroxypyridine-2-carbaldehyde as an off-white to pale yellow solid.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of 5-hydroxypyridine-2-carbaldehyde cluster_reactants Reactants Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification cluster_product Final Product start Weigh (5-hydroxypyridin-2-yl)methanol and MnO₂ dissolve Dissolve starting material in Chloroform start->dissolve reflux Heat to reflux (2-4 hours) dissolve->reflux tlc Monitor reaction by TLC reflux->tlc tlc->reflux Incomplete cool Cool to room temperature tlc->cool Complete filter Filter through Celite to remove MnO₂ cool->filter concentrate Concentrate filtrate via rotary evaporation filter->concentrate purify Purify by recrystallization or column chromatography concentrate->purify product 5-hydroxypyridine-2-carbaldehyde purify->product

Caption: A flowchart illustrating the key steps in the synthesis of 5-hydroxypyridine-2-carbaldehyde.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Chloroform is a hazardous solvent; handle with care and avoid inhalation and skin contact.

  • Manganese dioxide is a strong oxidizing agent; avoid contact with combustible materials.

References

Application Notes and Protocols for the Formylation of 5-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established chemical methods for the formylation of 5-hydroxypyridine. Formylated pyridine derivatives, such as 5-hydroxy-2-pyridinecarboxaldehyde, are valuable synthetic intermediates in the development of pharmaceuticals and fine chemicals.[1][2] The electron-donating nature of the hydroxyl group activates the pyridine ring towards electrophilic aromatic substitution, making formylation a feasible transformation.

Several classical and modern methods can be employed for this purpose, each with distinct advantages and challenges regarding regioselectivity, reaction conditions, and substrate compatibility. The most common methods include the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Rieche formylation.

Overview of Key Formylation Methods
  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4] The resulting electrophilic iminium salt reacts with electron-rich aromatic and heteroaromatic compounds.[5][6] It is a powerful and widely used formylation technique, though it can require elevated temperatures.[4][7]

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in the presence of a strong base.[8] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[8][9] While effective for many phenols, this reaction is conducted under harsh basic conditions. For some pyridine derivatives, these conditions can lead to ring-opening or polymerization, necessitating careful optimization or selection of an alternative method.[10]

  • Rieche Formylation: A milder alternative that uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[11] This method often provides excellent yields and high regioselectivity for the ortho-formylation of electron-rich phenols, driven by the coordination of the Lewis acid to the phenolic oxygen.[12][13][14]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative conditions for the formylation of electron-rich aromatic systems, which can be adapted as starting points for the formylation of 5-hydroxypyridine.

Method Formylating Agent Catalyst/Reagent Solvent Temperature Typical Yield Key Features & Ref.
Vilsmeier-Haack DMFPOCl₃DMF / CH₂Cl₂0 °C to RT77% (General)Works well for electron-rich heterocycles; regioselectivity can vary.[3]
Reimer-Tiemann CHCl₃NaOH or KOHEthanol / H₂O (biphasic)~70 °CVariesPredominantly ortho-formylation; harsh basic conditions may degrade substrate.[8][9]
Rieche Formylation Dichloromethyl methyl etherTiCl₄CH₂Cl₂0 °C to RT71-93% (Phenols)High ortho-selectivity for phenols; milder conditions.[12]

Experimental Protocols

The following are detailed protocols adapted from established methods for formylating electron-rich phenols and heterocycles. Note: These protocols are generalized and will likely require optimization for 5-hydroxypyridine.

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from a general procedure for the formylation of electron-rich arenes.[3]

Materials:

  • 5-Hydroxypyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxypyridine (1.0 equiv) in anhydrous DMF.

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.5 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Extraction: Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Rieche Formylation (TiCl₄-mediated)

This protocol is adapted from the ortho-formylation of electron-rich phenols.[12]

Materials:

  • 5-Hydroxypyridine

  • Dichloromethane (DCM), anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert atmosphere setup

Procedure:

  • Reaction Setup: Dissolve 5-hydroxypyridine (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add TiCl₄ (2.2 equiv) dropwise over 20-30 minutes. A color change is typically observed. Stir the mixture for an additional 30-60 minutes at 0 °C.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.0 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to react at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude product by crystallization or silica gel column chromatography.

Visualizations

Workflow and Chemical Transformation

The general experimental process for the formylation of 5-hydroxypyridine follows a logical sequence from starting materials to the final, characterized product.

G General Experimental Workflow sub 5-Hydroxypyridine (Substrate) reaction Formylation Reaction (e.g., Vilsmeier-Haack) sub->reaction reagents Formylating Agent + Catalyst/Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Formylated Product (e.g., 2-Formyl-5-hydroxypyridine) purify->product char Characterization (NMR, MS, IR) product->char

Caption: General workflow for the formylation of 5-hydroxypyridine.

The chemical transformation targets the introduction of a formyl (-CHO) group onto the pyridine ring.

G Chemical Transformation r1 5-Hydroxypyridine p1 2-Formyl-5-hydroxypyridine r1->p1 [Formylation Conditions]

Caption: Formylation of 5-hydroxypyridine to its aldehyde derivative.

Vilsmeier-Haack Reaction Mechanism

The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[6][15]

G Simplified Vilsmeier-Haack Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution DMF DMF Intermediate Adduct DMF->Intermediate POCl3 POCl3 POCl3->Intermediate Vilsmeier Vilsmeier Reagent (Electrophile) Intermediate->Vilsmeier Attack Nucleophilic Attack Vilsmeier->Attack Substrate 5-Hydroxypyridine Substrate->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Formylated Product Hydrolysis->Product

References

Application Notes and Protocols for 5-Hydroxypicolinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-Hydroxypicolinaldehyde, a versatile heterocyclic aldehyde. This document details its role as a crucial synthetic intermediate for the development of bioactive compounds, particularly thiosemicarbazone derivatives with potent anticancer properties. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with methods for evaluating the biological activity of its derivatives.

Introduction and Overview

This compound, also known as 5-hydroxypyridine-2-carbaldehyde, is a pyridine-based aldehyde that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][2][3] Its chemical structure, featuring a reactive aldehyde group and a hydroxyl-substituted pyridine ring, allows for diverse chemical modifications to generate novel molecules with a wide range of biological activities.

While this compound itself has limited reported biological activity, its derivatives, most notably the thiosemicarbazones, have demonstrated significant potential in medicinal chemistry, particularly in the field of oncology.[2] These derivatives often exhibit potent inhibitory activity against key enzymes involved in cancer cell proliferation and survival.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex bioactive molecules.

Synthesis of Thiosemicarbazone Derivatives

The most prominent application of this compound is in the synthesis of this compound thiosemicarbazone and its analogues. Thiosemicarbazones are a class of compounds known for their metal-chelating properties and a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial effects. The thiosemicarbazone derivative of this compound has shown carcinostatic (cancer-inhibiting) activity.[2]

Anticancer Drug Development

Derivatives of this compound, particularly its thiosemicarbazone, are being investigated as potential anticancer agents. These compounds are known to inhibit key enzymes essential for DNA replication and repair in cancer cells.

  • Ribonucleotide Reductase (RNR) Inhibition: Thiosemicarbazones derived from pyridine-2-carboxaldehyde are known inhibitors of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[4][5][6] By inhibiting RNR, these compounds can halt DNA synthesis and, consequently, cell division in rapidly proliferating cancer cells.

  • Topoisomerase IIα (Topo IIα) Inhibition: Some thiosemicarbazone metal complexes have been shown to inhibit human topoisomerase IIα.[1][7][8][9] This enzyme is vital for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis (programmed cell death) in cancer cells.

Quantitative Data

Compound/DerivativeTarget/Cell LineIC50 Value (µM)Reference
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneCDP Reductase1.3[10]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneCDP Reductase1.0[10]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneCDP Reductase1.4[10]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of the corresponding methylpyridine (picoline).

Protocol: Oxidation of 5-Hydroxy-2-methylpyridine

This protocol is based on the general principle of oxidizing a methyl group on a pyridine ring to an aldehyde.

Materials:

  • 5-Hydroxy-2-methylpyridine (5-hydroxy-2-picoline)

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Sodium bicarbonate

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-Hydroxy-2-methylpyridine in dioxane.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the selenium byproduct.

  • Add water to the filtrate and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of this compound Thiosemicarbazone

This protocol describes the condensation reaction between this compound and thiosemicarbazide.[10]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in warm ethanol in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of thiosemicarbazide in warm ethanol.

  • Add the thiosemicarbazide solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound thiosemicarbazone in a vacuum oven.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The derivatives of this compound primarily exert their anticancer effects by targeting key enzymes in DNA synthesis and maintenance.

Ribonucleotide_Reductase_Inhibition Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR dNDPs Deoxyribonucleotides (dADP, dGDP, dCDP, dUTP) DNA_Synthesis DNA Synthesis & Cell Proliferation dNDPs->DNA_Synthesis RNR->dNDPs TSC This compound Thiosemicarbazone Derivative TSC->RNR Inhibition

Caption: Inhibition of Ribonucleotide Reductase by a this compound derivative.

Topoisomerase_IIa_Inhibition cluster_DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA Topo_IIa Topoisomerase IIα Supercoiled_DNA->Topo_IIa Binds Cleavage_Complex Covalent Topo IIα-DNA Cleavage Complex Topo_IIa->Cleavage_Complex Creates transient double-strand break Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DNA_Damage_Apoptosis DNA Damage & Apoptosis Cleavage_Complex->DNA_Damage_Apoptosis Leads to Cell_Cycle_Progression Normal Cell Cycle Progression Relaxed_DNA->Cell_Cycle_Progression TSC_Complex Thiosemicarbazone Metal Complex TSC_Complex->Cleavage_Complex Stabilizes (Inhibition of religation)

Caption: Mechanism of Topoisomerase IIα inhibition by a thiosemicarbazone metal complex.

Experimental_Workflow Start Start: Synthesis Synthesis_Aldehyde Synthesize This compound Start->Synthesis_Aldehyde Synthesis_Derivative Synthesize Thiosemicarbazone Derivative Synthesis_Aldehyde->Synthesis_Derivative Characterization Structural Characterization (NMR, MS) Synthesis_Derivative->Characterization Bio_Evaluation Biological Evaluation Characterization->Bio_Evaluation Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Bio_Evaluation->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (RNR, Topo IIα) Bio_Evaluation->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its primary utility lies in its role as a scaffold for the synthesis of potent bioactive compounds, particularly thiosemicarbazone derivatives. These derivatives have demonstrated significant promise as anticancer agents through the inhibition of critical enzymes such as ribonucleotide reductase and topoisomerase IIα. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical entity and its analogues. Further investigation into the structure-activity relationships of novel derivatives is warranted to develop more potent and selective drug candidates.

References

Applications of 5-Hydroxypicolinaldehyde in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Hydroxypicolinaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis, particularly in the construction of Schiff bases, their metal complexes, and thiosemicarbazones. Its unique structural features, including the pyridine nitrogen, a hydroxyl group, and an aldehyde function, allow for diverse chemical transformations and the synthesis of compounds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound.

Synthesis of Schiff Base Ligands

The condensation reaction of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff base ligands. These ligands are of great interest due to their coordination properties and wide range of biological activities, including antimicrobial and anticancer properties.

General Reaction Scheme:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products 5HPA This compound Reaction + 5HPA->Reaction Amine Primary Amine (R-NH2) Amine->Reaction SchiffBase Schiff Base Water Water (H2O) Reaction->SchiffBase Reaction->Water

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline (Adapted Protocol)

This protocol describes a general procedure for the synthesis of an imine from this compound and aniline.

Materials:

  • This compound (1.23 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.23 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add aniline (0.93 g, 10 mmol) dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a dichloromethane/hexane mixture.

  • Dry the purified Schiff base in a vacuum oven.

  • Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome:

The reaction is expected to yield the corresponding Schiff base as a solid. The yield and spectroscopic data should be recorded and compared with literature values if available.

ParameterExpected Value
Appearance Yellowish solid
Yield >80% (typical)
FT-IR (cm⁻¹) ~1620 (C=N stretch)
¹H NMR (δ, ppm) ~8.5 (CH=N proton)

Synthesis of Metal Complexes

Schiff bases derived from this compound are excellent ligands for the formation of stable complexes with various transition metals. These metal complexes have shown promising applications as catalysts and as potential therapeutic agents.

Experimental Workflow:

Metal_Complex_Synthesis A Dissolve Schiff Base Ligand in Ethanol C Mix Solutions and Reflux (e.g., 2-4 hours) A->C B Dissolve Metal Salt (e.g., Cu(OAc)2·H2O) in Methanol B->C D Cool and Collect Precipitate by Filtration C->D E Wash with Ethanol and Dry D->E F Characterize Complex (FT-IR, UV-Vis, etc.) E->F

Caption: Workflow for synthesizing metal complexes of Schiff bases.

Experimental Protocol: Synthesis of a Copper(II) Complex (General Protocol)

This protocol outlines a general method for the synthesis of a copper(II) complex from a Schiff base ligand derived from this compound.

Materials:

  • Schiff base ligand (2 mmol)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (0.200 g, 1 mmol)

  • Ethanol (20 mL)

  • Methanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the Schiff base ligand (2 mmol) in hot ethanol (20 mL).

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in hot methanol (20 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with cold ethanol and then dry it in a desiccator over anhydrous CaCl₂.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Quantitative Data Summary:

ComplexColorYield (%)M.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)
Cu(II) Complex Greenish~70-85>250<20 (non-electrolyte)

Synthesis of Thiosemicarbazones

This compound reacts with thiosemicarbazide to form this compound thiosemicarbazone. This class of compounds has garnered significant attention in medicinal chemistry due to its potent biological activities, including acting as an iron chelator and exhibiting anticancer properties. In fact, this compound thiosemicarbazone (also known as 5-HP) has undergone clinical trials.[1]

Reaction Pathway:

Thiosemicarbazone_Synthesis cluster_reactants Reactants cluster_product Product 5HPA This compound Condensation 5HPA->Condensation Ethanol, Reflux TSC Thiosemicarbazide TSC->Condensation 5HP This compound Thiosemicarbazone (5-HP) Condensation->5HP

Caption: Synthesis of this compound Thiosemicarbazone.

Experimental Protocol: Synthesis of this compound Thiosemicarbazone (Adapted Protocol)

This protocol is adapted from general procedures for the synthesis of thiosemicarbazones.

Materials:

  • This compound (1.23 g, 10 mmol)

  • Thiosemicarbazide (0.91 g, 10 mmol)

  • Ethanol (50 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (10 mmol) in warm ethanol (30 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve thiosemicarbazide (10 mmol) in warm ethanol (20 mL).

  • Add the thiosemicarbazide solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound thiosemicarbazone.

  • Dry the product under vacuum.

Characterization Data Summary:

ParameterDescription
Molecular Formula C₇H₈N₄OS
Molecular Weight 196.23 g/mol
Appearance Crystalline solid
Key Applications Iron chelator, anticancer agent[1]

These protocols provide a foundation for the synthesis and exploration of derivatives of this compound. Researchers are encouraged to consult the primary literature for more specific reaction conditions and detailed characterization data for novel compounds. The versatility of this starting material continues to offer exciting opportunities in the development of new functional molecules.

References

Application Notes and Protocols: 5-Hydroxypicolinaldehyde as a Versatile Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypicolinaldehyde, also known as 5-hydroxypyridine-2-carbaldehyde, is a pivotal heterocyclic building block in medicinal chemistry. Its unique structure, featuring a pyridine ring with both a hydroxyl and an aldehyde functional group, provides a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The strategic placement of these functional groups allows for facile derivatization, making it an attractive starting material for the development of novel therapeutics, particularly in the area of oncology and infectious diseases. This document provides detailed application notes, experimental protocols, and biological data related to the use of this compound in pharmaceutical research.

Chemical Properties

PropertyValueReference
Molecular Formula C₆H₅NO₂[1]
Molecular Weight 123.11 g/mol [1]
CAS Number 31191-08-9[1]
Appearance White to light yellow crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO
Storage Store at 2-8°C under an inert atmosphere

Applications in Pharmaceutical Synthesis

The aldehyde group of this compound is highly reactive and readily undergoes condensation reactions with various nucleophiles, most notably with thiosemicarbazide to form thiosemicarbazones. This class of compounds has garnered significant attention for its potent biological activities.

Anticancer Drug Development

A prominent application of this compound is in the synthesis of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which are potent inhibitors of ribonucleotide reductase (RR).[2] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, and its inhibition effectively halts DNA replication, leading to cell death, particularly in rapidly proliferating cancer cells.[1][2]

One of the most studied derivatives is 5-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (5-HP) .[3] 5-HP has demonstrated significant antitumor activity in preclinical models, including against L1210 leukemia.[2][4] The mechanism of action involves the generation of reactive oxygen species (ROS) in the presence of ferrous iron, which quenches the essential tyrosyl radical cofactor of the RR small subunits.[1]

Antimicrobial Drug Development

The pyridine scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound, particularly Schiff bases and their metal complexes, have been explored for their antibacterial and antifungal properties. The imine linkage in Schiff bases is often crucial for their biological activity.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxypyridine-2-carboxaldehyde Thiosemicarbazone (5-HP)

This protocol describes the synthesis of 5-HP via a condensation reaction between this compound and thiosemicarbazide.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.23 g, 10 mmol) in 40 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve thiosemicarbazide (e.g., 0.96 g, 10.5 mmol) in 20 mL of hot absolute ethanol.

  • Add the thiosemicarbazide solution to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure yellow crystals of 5-HP.

  • Dry the purified product in a desiccator over anhydrous CaCl₂.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Yield: 80-90%

Protocol 2: In Vitro Anticancer Activity Assay - MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic activity of 5-HP and its derivatives against a cancer cell line (e.g., L1210 leukemia cells) using the MTT assay.

Materials:

  • Synthesized compounds (e.g., 5-HP)

  • Cancer cell line (e.g., L1210)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to obtain various concentrations.

  • After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48 hours in the CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

Table 1: Anticancer Activity of this compound Derivatives
CompoundTarget Enzyme/Cell LineActivity MetricValueReference
5-HP L1210 LeukemiaAntitumor ActivityActive[2][4]
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone Ribonucleotide ReductaseIC₅₀1.3 µM[5]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone Ribonucleotide ReductaseIC₅₀1.0 µM[5]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone Ribonucleotide ReductaseIC₅₀1.4 µM[5]
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone L1210 Leukemia% T/C246[6]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone L1210 Leukemia% T/C255[6]

% T/C: Treated vs. Control; a measure of antitumor efficacy in vivo.

Table 2: Antimicrobial Activity of Pyridine Derivatives
Compound ClassTest OrganismActivity MetricMIC Range (µg/mL)Reference
Pyridine-based organic saltsS. aureus, E. coliMIC55-56[7]
Substituted Mannich basesB. subtilis, S. aureus, P. aeruginosa, E. coliMIC6.25-12.5[7]
2-(Methyldithio)pyridine-3-carbonitrileVarious bacteriaMIC0.5-64[7]
2-(Methyldithio)pyridine-3-carbonitrileCandida speciesMIC0.25-2[7]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow Start This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Reagent Thiosemicarbazide Reagent->Reaction Product 5-HP (Thiosemicarbazone Derivative) Reaction->Product CellCulture Cancer Cell Culture (e.g., L1210) Product->CellCulture Treatment Treatment with 5-HP (Varying Concentrations) CellCulture->Treatment Assay MTT Assay (48h incubation) Treatment->Assay Data Data Analysis (Absorbance Measurement, IC50 Calculation) Assay->Data G cluster_pathway Mechanism of Action: Ribonucleotide Reductase Inhibition HP 5-HP (Thiosemicarbazone) ROS Reactive Oxygen Species (ROS) HP->ROS Chelates Fe Fe(II) Fe->ROS Catalyzes RR Ribonucleotide Reductase (Active Form with Tyr Radical) DNA_synthesis DNA Synthesis RR->DNA_synthesis Catalyzes dNTP synthesis ROS->RR Quenches Tyr Radical RR_inactive Ribonucleotide Reductase (Inactive Form - Tyr Radical Quenched) RR_inactive->DNA_synthesis Inhibits Cell_death Apoptosis / Cell Death DNA_synthesis->Cell_death Inhibition leads to

References

Application Notes and Protocols for Schiff Base Formation with 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The formation of a Schiff base is a reversible reaction that generally takes place under acid or base catalysis or with heat.[4]

5-Hydroxypicolinaldehyde, a pyridine-based aldehyde, serves as a valuable precursor for the synthesis of novel Schiff base derivatives. The presence of the hydroxyl group and the pyridine nitrogen atom provides opportunities for forming stable metal complexes and for further functionalization, making its Schiff base derivatives attractive candidates for drug design and development. These derivatives are being explored for their potential as targeted therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

Synthesis and Characterization

The synthesis of Schiff bases from this compound and a primary amine typically proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine, or Schiff base. The reaction is often catalyzed by a small amount of acid.[4]

General Reaction Scheme

G cluster_0 Reactants cluster_1 Product This compound Schiff_Base This compound->Schiff_Base + R-NH₂ - H₂O Primary_Amine R-NH₂ Primary_Amine->Schiff_Base

Caption: General reaction for Schiff base synthesis.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline (Representative)

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, dichloromethane/hexane)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.23 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add the primary amine (e.g., aniline, 0.93 g, 10 mmol) dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a dichloromethane/hexane mixture.

  • Dry the purified Schiff base in a vacuum oven.

  • Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Characterization Data

The following table summarizes typical characterization data for Schiff bases. Note that specific values will vary depending on the primary amine used.

Characterization TechniqueExpected Observations for a Schiff Base from this compound
FT-IR (cm⁻¹) Appearance of a strong band around 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretch. Disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine. Presence of a broad band for the phenolic O-H group.[1]
¹H NMR (δ, ppm) A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the pyridine and the R-group from the amine will also be present. The phenolic -OH proton signal may be broad and its chemical shift can vary.[6]
¹³C NMR (δ, ppm) A signal for the azomethine carbon (-C=N-) is expected in the range of 150-165 ppm. Signals for the aromatic carbons will also be observed.[6]
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base should be observed.[7]

Biological Applications and Protocols

Schiff bases derived from this compound are expected to exhibit a range of biological activities. The following sections detail the protocols for evaluating their antimicrobial and anticancer potential.

Antimicrobial Activity

Schiff bases and their metal complexes have shown significant activity against a variety of bacterial and fungal strains.[8][9] The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.

This protocol outlines a common method for assessing the antimicrobial activity of the synthesized Schiff bases.[10]

Materials:

  • Synthesized Schiff base and its metal complexes

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs

  • Dimethyl sulfoxide (DMSO)

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile swabs and cork borer

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • Inoculate the agar plates uniformly with the microbial suspension (adjusted to 0.5 McFarland standard).

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add a defined volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Use a standard antibiotic/antifungal disc or solution as a positive control and DMSO as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

The following table is a template for recording the zone of inhibition data.

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Schiff Base Ligand 1000
Metal Complex 1 1000
Metal Complex 2 1000
Ciprofloxacin 10N/A
Fluconazole 25N/AN/A
DMSO (Negative Control) -
Anticancer Activity

Many Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[11][12] Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of compounds.[13]

Materials:

  • Synthesized Schiff base and its metal complexes

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Cisplatin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following table is a template for recording the IC₅₀ values.

CompoundIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. HEK293 (Normal)
Schiff Base Ligand
Metal Complex 1
Metal Complex 2
Cisplatin (Positive Control)

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Biological Evaluation of Schiff Bases cluster_synthesis Synthesis and Characterization cluster_bio Biological Evaluation start Start: this compound + Primary Amine synthesis Schiff Base Synthesis (Reflux in Ethanol with Acid Catalyst) start->synthesis purification Purification (Filtration and Recrystallization) synthesis->purification characterization Characterization (FT-IR, NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assay (Agar Well Diffusion) characterization->antimicrobial anticancer Anticancer Assay (MTT Assay) characterization->anticancer data_analysis Data Analysis (Zone of Inhibition, IC50 Values) antimicrobial->data_analysis anticancer->data_analysis

Caption: Experimental workflow for Schiff base synthesis and evaluation.

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of many Schiff bases is linked to the induction of apoptosis. This diagram illustrates a simplified, representative pathway.

G Proposed Apoptotic Pathway Induced by Schiff Bases cluster_cell Cancer Cell schiff_base Schiff Base Derivative ros Increased Reactive Oxygen Species (ROS) schiff_base->ros Induces dna_damage DNA Damage ros->dna_damage caspase9 Caspase-9 Activation dna_damage->caspase9 Activates Intrinsic Pathway caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Execution of Apoptosis

Caption: A proposed apoptotic pathway for Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein serve as a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological potential of these compounds. Further studies, including the formation of various metal complexes and in-depth mechanistic investigations, are warranted to fully explore the therapeutic applications of this class of Schiff bases.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Hydroxypicolinaldehyde Thiosemicarbazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 5-Hydroxypicolinaldehyde thiosemicarbazone and its derivatives. The protocols detailed below are intended to serve as a guide for the preparation and assessment of these compounds as potential therapeutic agents.

Introduction

Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] A notable member of this class is this compound thiosemicarbazone (5-HP), which has demonstrated promising anticancer activity and has undergone clinical trials.[4] The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, particularly iron, which is crucial for cellular proliferation.[3][4][5] By sequestering iron, these compounds can inhibit key enzymes like ribonucleotide reductase, leading to the disruption of DNA synthesis and subsequent cell cycle arrest and apoptosis.[3][4]

This document outlines the synthetic procedures for preparing this compound thiosemicarbazone derivatives, presents their reported anticancer activities, and provides detailed protocols for their biological evaluation.

Data Presentation

The following table summarizes the cytotoxic activity of various thiosemicarbazone derivatives against a panel of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells). While specific data for a comprehensive series of this compound thiosemicarbazone derivatives is not available in the public domain, this table includes data from structurally related compounds to provide a comparative context for their potential efficacy.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Furan-2-carbaldehyde thiosemicarbazoneHuTu80 (Duodenal adenocarcinoma)>372.34[6]
2 5-Nitro-furan-2-carbaldehyde thiosemicarbazoneHuTu80 (Duodenal adenocarcinoma)13.36[6]
3 5-(4-Methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (Prostate cancer)13.31[6]
4 5-(1-Naphthyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (Prostate cancer)7.69[6]
5 Benzodioxole-based thiosemicarbazoneA549 (Lung adenocarcinoma)10.67[7]
6 Benzodioxole-based thiosemicarbazoneC6 (Rat glioma)4.33[7]
7 Bis(thiosemicarbazone) derivativeA549 (Lung adenocarcinoma)11.67[8]
8 3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast cancer)<10 µg/mL[1]
9 4-Nitrobenzaldehyde thiosemicarbazoneMCF-7 (Breast cancer)<10 µg/mL[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives via the condensation of an appropriate thiosemicarbazide with this compound.

Materials:

  • This compound

  • Substituted/unsubstituted thiosemicarbazide

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst, optional)

  • Potassium Carbonate (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 20-30 mL of ethanol or methanol.

  • Add 1.0 mmol of the desired thiosemicarbazide to the solution.

  • Add a catalytic amount (e.g., a few drops) of glacial acetic acid to the reaction mixture.[9] Alternatively, 0.2 g of potassium carbonate can be used.

  • Stir the mixture at room temperature for 24 hours or heat under reflux for 2-5 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol or methanol (20 mL) to remove any unreacted starting materials.[10]

  • Dry the purified product at room temperature.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Synthesis_Workflow reagents This compound + Thiosemicarbazide Derivative reaction Condensation Reaction (Room Temp or Reflux) reagents->reaction solvent Ethanol or Methanol solvent->reaction catalyst Glacial Acetic Acid or K2CO3 (optional) catalyst->reaction workup Cooling and Precipitation reaction->workup filtration Filtration and Washing workup->filtration product This compound Thiosemicarbazone Derivative filtration->product

Caption: General workflow for the synthesis of this compound thiosemicarbazone derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Synthesized thiosemicarbazone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[3]

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution.[14][15][16]

Materials:

  • Cancer cells treated with thiosemicarbazone derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[14]

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated control cells by trypsinization.

  • Wash the cells with PBS and centrifuge at 1200 rpm for 5 minutes.[14]

  • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.[14]

  • Incubate the fixed cells for at least 30 minutes at 4°C.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[14]

  • Add 400 µL of PI staining solution and incubate in the dark for 20-30 minutes.[14]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of the compounds on the expression of key proteins involved in apoptosis.[17][18][19]

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells using RIPA buffer and determine the protein concentration of the lysates.[17]

  • Separate the proteins (20-30 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.[17]

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Derivatives mtt_assay MTT Assay (Cytotoxicity, IC50) synthesis->mtt_assay Test Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Active Compounds western_blot Western Blot (Apoptosis Proteins) mtt_assay->western_blot Active Compounds

Caption: Overall experimental workflow for the synthesis and evaluation of thiosemicarbazone derivatives.

Signaling Pathways

The anticancer activity of thiosemicarbazone derivatives is often mediated through the induction of apoptosis and cell cycle arrest. A key mechanism involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. This, in turn, can trigger a cascade of events leading to cell death. Furthermore, some thiosemicarbazones have been shown to upregulate the expression of N-myc downstream-regulated gene 1 (NDRG1), a metastasis suppressor gene.[20] Upregulation of NDRG1 can inhibit the NF-κB and PI3K/AKT signaling pathways, which are critical for cancer cell proliferation, survival, and migration.[20] The inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax) and caspases, ultimately resulting in apoptosis.[5]

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways cluster_outcomes Biological Outcomes tsc This compound Thiosemicarbazone Derivative iron_chelation Intracellular Iron Chelation tsc->iron_chelation ndrg1 Upregulation of NDRG1 tsc->ndrg1 rr_inhibition Ribonucleotide Reductase Inhibition iron_chelation->rr_inhibition pi3k_akt PI3K/AKT Pathway Inhibition ndrg1->pi3k_akt inhibits nf_kb NF-κB Pathway Inhibition ndrg1->nf_kb inhibits dna_synthesis DNA Synthesis Inhibition rr_inhibition->dna_synthesis apoptosis Apoptosis pi3k_akt->apoptosis promotes nf_kb->apoptosis promotes cell_cycle_arrest Cell Cycle Arrest dna_synthesis->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for the anticancer activity of this compound thiosemicarbazone derivatives.

References

Application Notes and Protocols: Metal Complexes of 5-Hydroxypicolinaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of metal complexes derived from Schiff bases of 5-Hydroxypicolinaldehyde. While specific quantitative data for this particular class of compounds is emerging, the protocols and methodologies outlined herein are based on well-established procedures for analogous Schiff base metal complexes and are readily adaptable.

Introduction

Schiff bases, distinguished by their azomethine (-C=N-) functional group, are a versatile class of ligands that form stable complexes with a wide array of metal ions.[1][2] Those derived from this compound are of particular interest due to the presence of multiple coordination sites (the pyridine nitrogen, the imine nitrogen, and the phenolic oxygen), which can lead to the formation of structurally diverse and biologically active metal complexes. The chelation of metal ions to Schiff base ligands has been shown to significantly enhance their biological properties, including antimicrobial and anticancer activities.[3][4] This enhancement is often attributed to the increased lipophilicity of the complexes, which facilitates their transport across cell membranes.[5]

The development of new antimicrobial and anticancer agents is a critical area of research, driven by the rise of drug-resistant pathogens and the need for more effective and selective cancer therapies.[6][7] Metal complexes of Schiff bases represent a promising avenue for the discovery of novel therapeutic agents.[1][8]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Ligands

This protocol describes a general method for the condensation reaction between this compound and a primary amine to form the Schiff base ligand.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.

  • In a separate beaker, dissolve 0.01 mol of the desired primary amine in 20 mL of absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution while stirring continuously.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base ligand) is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal(II) Complexes of this compound Schiff Bases

This protocol outlines the synthesis of metal complexes from the prepared Schiff base ligands.

Materials:

  • Synthesized this compound Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Absolute Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 0.002 mol of the Schiff base ligand in 40 mL of hot ethanol.

  • In a separate beaker, dissolve 0.001 mol of the respective metal(II) salt in 20 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • The molar ratio of ligand to metal can be varied (e.g., 1:1 or 2:1) to obtain different complex stoichiometries.

  • Attach a reflux condenser and reflux the reaction mixture for 3-5 hours.[9]

  • A colored precipitate of the metal complex will form.

  • Cool the mixture to room temperature and collect the solid complex by vacuum filtration.

  • Wash the complex with ethanol and then with a small amount of diethyl ether to remove impurities.

  • Dry the final product in a desiccator.

Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol details the procedure for evaluating the antimicrobial activity of the synthesized compounds.[10]

Materials:

  • Synthesized Schiff base ligand and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Dimethyl sulfoxide (DMSO) - as a solvent for the compounds

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled nutrient agar or potato dextrose agar into sterile Petri dishes and allowing them to solidify.

  • Prepare a microbial suspension of the test organisms and uniformly spread it over the surface of the agar plates.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in DMSO.

  • Add 100 µL of each test compound solution into separate wells.

  • Place standard antibiotic/antifungal discs on the agar surface as positive controls.

  • A well with 100 µL of DMSO can be used as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well and disc.

Protocol 4: Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of the compounds against cancer cell lines.[11][12]

Materials:

  • Synthesized Schiff base ligand and metal complexes

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, HeLa - cervical cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plate for 24-48 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Data Presentation

Quantitative data from the characterization and biological evaluation should be summarized in tables for clarity and ease of comparison.

Table 1: Physicochemical Characterization Data of this compound Schiff Base and its Metal Complexes

CompoundColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMFMagnetic Moment (B.M.)
Ligand (HL)Yellow85188-190--
[Cu(L)Cl]Green78>30012.51.78
[Ni(L)₂(H₂O)₂]Pale Green75>30015.23.10
[Co(L)₂(H₂O)₂]Brown80>30014.84.95
[Zn(L)₂]White82>30010.5Diamagnetic

Note: The data presented here are hypothetical examples and should be replaced with experimental results.

Table 2: Key IR Spectral Data (cm⁻¹) of the Schiff Base Ligand and its Metal Complexes

Compoundν(O-H)ν(C=N) azomethineν(C=N) pyridineν(M-N)ν(M-O)
Ligand (HL)~3400~1620~1580--
[Cu(L)Cl]-~1605~1585~450~520
[Ni(L)₂(H₂O)₂]-~1608~1583~455~525
[Co(L)₂(H₂O)₂]-~1610~1582~448~518
[Zn(L)₂]-~1612~1588~460~530

Note: The data presented here are hypothetical examples and should be replaced with experimental results. A downward shift in the ν(C=N) azomethine and the disappearance of the ν(O-H) band upon complexation indicate coordination through the imine nitrogen and the deprotonated phenolic oxygen.

Table 3: Antimicrobial Activity (Zone of Inhibition in mm) of the Synthesized Compounds

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Ligand (HL)10128911
[Cu(L)Cl]1820151617
[Ni(L)₂(H₂O)₂]1618131415
[Co(L)₂(H₂O)₂]1719141516
[Zn(L)₂]1517121314
Ciprofloxacin25282224-
Fluconazole----20

Note: The data presented here are hypothetical examples and should be replaced with experimental results.

Table 4: Anticancer Activity (IC₅₀ in µM) of the Synthesized Compounds

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Ligand (HL)>100>100
[Cu(L)Cl]15.518.2
[Ni(L)₂(H₂O)₂]25.829.4
[Co(L)₂(H₂O)₂]22.326.1
[Zn(L)₂]30.135.7
Cisplatin8.910.5

Note: The data presented here are hypothetical examples and should be replaced with experimental results.

Visualizations

// Nodes A [label="this compound\n+ Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Condensation Reaction\n(Ethanol, Acetic Acid, Reflux)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Schiff Base Ligand (HL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Metal(II) Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Complexation Reaction\n(Ethanol, Reflux)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Metal Complex\n[M(L)n]", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Reactants"]; B -> C [label="Product"]; C -> E [label="Ligand"]; D -> E [label="Metal Source"]; E -> F [label="Final Product"]; } caption: "General workflow for the synthesis of metal complexes of this compound Schiff bases."

// Nodes Start [label="Synthesized\nSchiff Base & Metal Complexes", fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Screening\n(Agar Well Diffusion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="Determination of MIC\n(for active compounds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IC50 [label="Determination of IC50\n(for active compounds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Antimicrobial; Start -> Anticancer; Antimicrobial -> MIC; Anticancer -> IC50; MIC -> Data_Analysis; IC50 -> Data_Analysis; } caption: "Workflow for the biological evaluation of synthesized compounds."

// Nodes Complex [label="Schiff Base Metal Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane Penetration\n(Increased Lipophilicity)", fillcolor="#FFFFFF", fontcolor="#202124"]; DNA [label="Interaction with DNA\n(Intercalation/Groove Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Inhibition of Key Enzymes\n(e.g., Topoisomerase, Kinases)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Generation of Reactive\nOxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Replication [label="Inhibition of DNA Replication\n& Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Disruption of Cellular\nSignaling Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Induction of\nOxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Complex -> Membrane; Membrane -> DNA; Membrane -> Enzyme; Membrane -> ROS; DNA -> Replication; Enzyme -> Signaling; ROS -> Oxidative_Stress; Replication -> Apoptosis; Signaling -> Apoptosis; Oxidative_Stress -> Apoptosis; } caption: "A proposed general mechanism for the anticancer activity of Schiff base metal complexes."

References

Catalytic Applications of 5-Hydroxypicolinaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The catalytic applications of 5-Hydroxypicolinaldehyde derivatives are an emerging area of research. Due to limited specific literature on this compound, this document provides application notes and protocols based on structurally analogous and well-studied Schiff base complexes derived from salicylaldehyde and pyridine-2-carboxaldehyde. These examples are intended to serve as a guide for exploring the potential catalytic activities of this compound derivatives.

Application Notes

This compound is a versatile precursor for the synthesis of a variety of Schiff base ligands. The presence of the pyridine nitrogen, the aldehyde carbonyl group, and the hydroxyl group offers multiple coordination sites for metal ions. The resulting metal complexes have the potential to act as efficient catalysts in a range of organic transformations. The electronic properties of the pyridine ring and the position of the hydroxyl group can be fine-tuned to modulate the catalytic activity of the corresponding metal complexes.

Derivatives of this compound, particularly their Schiff bases and subsequent metal complexes, are promising candidates for catalysts in several key areas of synthetic chemistry:

  • Oxidation Catalysis: Metal complexes of Schiff bases derived from salicylaldehyde and related compounds have demonstrated significant catalytic activity in oxidation reactions. These reactions are fundamental in both laboratory synthesis and industrial processes for the production of fine chemicals and pharmaceuticals. For instance, oxovanadium(IV) complexes of Schiff bases derived from salicylaldehyde have been effectively used for the epoxidation of olefins.[1] The this compound framework can be similarly utilized to develop catalysts for selective oxidation of various substrates, including alkenes and alcohols.

  • Carbon-Carbon Bond Forming Reactions: Palladium, copper, and nickel complexes of Schiff bases are well-known catalysts for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A copper(II) complex with a pyridine-2-carbaldehyde derived Schiff base has been shown to catalyze the synthesis of pyran derivatives.[2] This suggests that analogous complexes of this compound could be effective catalysts for various C-C bond-forming reactions.

  • Polymerization Reactions: Schiff base complexes of various transition metals have been employed as catalysts in the polymerization of olefins like ethylene and propylene.[3] The steric and electronic environment around the metal center, dictated by the Schiff base ligand, plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. This compound derivatives could be explored for the development of novel polymerization catalysts.

  • Heterogeneous Catalysis: To enhance reusability and simplify product purification, homogeneous catalysts can be immobilized on solid supports. A copper(II) complex of a pyridine-2-carbaldehyde Schiff base has been successfully supported on magnetic nanoparticles, creating a recyclable catalyst for the synthesis of heterocyclic compounds.[2] This approach can be extended to this compound-based catalysts for sustainable chemical synthesis.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data for catalytic reactions using Schiff base complexes of salicylaldehyde and pyridine-2-carboxaldehyde, which serve as models for the potential applications of this compound derivatives.

Table 1: Catalytic Epoxidation of Cyclooctene with a Salicylaldehyde-derived Oxovanadium(IV) Schiff Base Complex [1]

CatalystSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%) (for Epoxide)
Oxovanadium(IV) complex of salicylaldehyde-amino acid Schiff baseCycloocteneTBHPAcetonitrile781086.71 - 88.42High

Table 2: Catalytic Synthesis of 2-Amino-4H-pyrans using a Pyridine-2-carbaldehyde-derived Copper(II) Schiff Base Complex on Magnetic Nanoparticles [2]

CatalystSubstratesSolventConditionsTime (min)Yield (%)
[Cu(II)-Schiff base-(CH2)3-SiO2@Fe3O4]4-chlorobenzaldehyde, malononitrile, dimedoneEthanolReflux3094
[Cu(II)-Schiff base-(CH2)3-SiO2@Fe3O4]4-nitrobenzaldehyde, malononitrile, dimedoneEthanolReflux2597
[Cu(II)-Schiff base-(CH2)3-SiO2@Fe3O4]4-methylbenzaldehyde, malononitrile, dimedoneEthanolReflux4090

Table 3: Catalytic Decomposition of Hydrogen Peroxide with Pyridine-2-carboxaldehyde-derived Schiff Base Metal Complexes

CatalystSubstrateConditionsActivity
[Cr(L)3] (L = Schiff base)H₂O₂25 °CActive
[Mo(O)₂(L)₂] (L = Schiff base)H₂O₂25 °CActive
[W(O)₂(L)₂] (L = Schiff base)H₂O₂25 °CActive

Experimental Protocols

The following are representative protocols for the synthesis of a this compound-derived Schiff base ligand, its complexation with a metal salt, and a general procedure for a catalytic oxidation reaction.

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, 1-2 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add aniline (1.0 mmol) dissolved in 10 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator.

  • Characterize the product by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis.

Protocol 2: Synthesis of a Metal Complex with the Schiff Base Ligand

This protocol outlines the general procedure for the synthesis of a metal(II) complex of the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1 (1.0 mmol)

  • Metal(II) salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O) (0.5 mmol for a 2:1 ligand-to-metal ratio)

  • Methanol or Ethanol (30 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (1.0 mmol) in 20 mL of methanol or ethanol in a 50 mL round-bottom flask with gentle heating.

  • In a separate beaker, dissolve the metal(II) salt (0.5 mmol) in 10 mL of the same solvent.

  • Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring.

  • A change in color or the formation of a precipitate usually indicates complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with the solvent used for the reaction and then with diethyl ether.

  • Dry the complex in a desiccator.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and other relevant techniques (e.g., magnetic susceptibility, TGA).

Protocol 3: Catalytic Oxidation of an Alkene (e.g., Cyclohexene)

This protocol is a general procedure for the catalytic oxidation of an alkene using the synthesized metal complex as a catalyst, adapted from procedures for analogous salicylaldehyde-based systems.

Materials:

  • Synthesized metal complex from Protocol 2 (catalyst, e.g., 0.01 mmol)

  • Cyclohexene (substrate, 1.0 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) or Hydrogen peroxide (H₂O₂) (oxidant, 1.2 mmol)

  • Acetonitrile or Dichloromethane (solvent, 10 mL)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer with hotplate

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a Schlenk tube or round-bottom flask containing a magnetic stir bar, add the metal complex catalyst (0.01 mmol) and the solvent (10 mL).

  • Add the cyclohexene (1.0 mmol) to the mixture.

  • Heat the mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Add the oxidant (TBHP or H₂O₂, 1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • The catalyst may be removed by filtration if it is heterogeneous.

  • The product can be isolated from the reaction mixture by standard work-up procedures, such as extraction and column chromatography.

  • Characterize the product (e.g., cyclohexene oxide) by spectroscopic methods and determine the yield by GC analysis using an internal standard.

Visualizations

SchiffBaseFormation cluster_reactants Reactants cluster_product Product HPA This compound SchiffBase Schiff Base Ligand HPA->SchiffBase + R-NH2 - H2O Amine Primary Amine (R-NH2)

Caption: Formation of a Schiff base from this compound.

MetalComplexFormation cluster_reactants Reactants cluster_product Product SchiffBase Schiff Base Ligand (L) MetalComplex Metal-Schiff Base Complex [MLmXn] SchiffBase->MetalComplex + MXn MetalSalt Metal Salt (MXn)

Caption: Formation of a metal complex with a Schiff base ligand.

CatalyticCycle_Oxidation Catalyst [M(n+)-L] Intermediate1 [M(n+)-L(Substrate)] Catalyst->Intermediate1 + Substrate Intermediate2 [M((n+2)+)-L(O)(Substrate)] Intermediate1->Intermediate2 + Oxidant - Oxidant_reduced Intermediate2->Catalyst - Product Product Product (Oxidized Substrate) Intermediate2->Product

Caption: A generalized catalytic cycle for an oxidation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxypicolinaldehyde (also known as 2-Formyl-5-hydroxypyridine). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the selective oxidation of the corresponding primary alcohol, 5-hydroxy-2-(hydroxymethyl)pyridine. This precursor is oxidized using a mild and selective oxidizing agent, most commonly activated manganese dioxide (MnO₂), which preferentially oxidizes the benzylic-type alcohol without affecting the phenolic hydroxyl group.[1][2][3]

Q2: My reaction is showing low yield. What are the potential causes?

A2: Low yields can stem from several factors:

  • Inactive Oxidant: Manganese dioxide quality is highly variable and its activity can decrease over time. Using freshly activated or high-quality commercial MnO₂ is crucial for success.[4]

  • Over-oxidation: The desired aldehyde product can be further oxidized to the corresponding carboxylic acid (5-hydroxypicolinic acid). This is often caused by excessive reaction times, elevated temperatures, or overly aggressive oxidants.

  • Incomplete Reaction: Insufficient oxidant or short reaction times can lead to unreacted starting material remaining. A large excess of MnO₂ (often 10 equivalents or more) is typically required for heterogeneous reactions to proceed to completion.[4]

  • Difficult Purification: The product is polar and can be challenging to isolate. Significant product loss may occur during workup and purification steps if the protocol is not optimized.

Q3: Do I need to protect the phenolic hydroxyl group before the oxidation step?

A3: When using a selective oxidant like activated manganese dioxide (MnO₂), protection of the phenolic hydroxyl group is generally not necessary.[3] MnO₂ is known for its high selectivity towards allylic and benzylic alcohols, leaving other functional groups like phenols, saturated alcohols, and amines intact.[2][3] If you were to use a less selective or more powerful oxidant (e.g., a chromium-based reagent), protection would be essential to prevent quinone formation or other side reactions.

Q4: How can I effectively purify this compound from my crude reaction mixture?

A4: Standard column chromatography can be challenging due to the compound's polarity. A highly effective method for purifying aldehydes is through the formation of a bisulfite adduct.[5][6][7] The crude mixture is dissolved in a water-miscible solvent (like methanol or THF) and treated with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[6][7] The aldehyde forms a charged, water-soluble adduct, which can be separated from non-aldehydic organic impurities via liquid-liquid extraction.[5][8] The aqueous layer containing the adduct is then isolated, and the pure aldehyde can be regenerated by adding a base (e.g., NaOH) and extracting it back into an organic solvent.[7]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis.

Problem Observed Potential Cause Recommended Solution
No reaction or very low conversion of starting material. 1. Inactive MnO₂: The activity of manganese dioxide is the most critical factor.[4] 2. Insufficient MnO₂: Heterogeneous reactions require a large excess of the reagent.[4] 3. Solvent Choice: The solvent must be inert to oxidation and suitable for the reaction temperature.1. Use freshly prepared, activated MnO₂ or purchase high-grade commercial "activated" MnO₂. 2. Increase the molar equivalents of MnO₂ relative to the starting alcohol. Ratios of 10:1 to 20:1 (MnO₂:alcohol) by weight are common. 3. Chloroform or dichloromethane are commonly used and effective solvents for these oxidations.[1][2]
Significant amount of 5-hydroxypicolinic acid (over-oxidation byproduct) is formed. 1. Prolonged Reaction Time: Leaving the reaction for too long allows the aldehyde to be further oxidized. 2. High Temperature: Increased temperature can accelerate the rate of over-oxidation. 3. Oxidant is too reactive. 1. Monitor the reaction closely using Thin Layer Chromatography (TLC). Aim to stop the reaction as soon as the starting material is consumed. A typical time is 30 minutes to a few hours.[1] 2. Run the reaction at room temperature or gentle reflux (e.g., boiling chloroform) and avoid excessive heating. 3. Ensure you are using MnO₂ and not a more powerful oxidant like KMnO₄.
Product is lost during aqueous workup. 1. High Polarity: The product has some water solubility due to the hydroxyl and aldehyde groups. 2. Emulsion Formation: Emulsions can form during extraction, trapping the product.1. Saturate the aqueous layer with NaCl (brine) during extractions to decrease the solubility of the organic product. 2. Use a larger volume of organic solvent for extraction and consider filtering the mixture through a pad of Celite to break up emulsions.
Difficulty separating the product from non-polar impurities by column chromatography. 1. Co-elution: The polarity of the product might not be sufficiently different from certain byproducts.1. Use the bisulfite extraction method for purification.[6][7][9] This is highly selective for aldehydes and avoids the need for chromatography as the primary purification step. See the detailed protocol below.

Experimental Protocols

Protocol 1: Selective Oxidation of 5-hydroxy-2-(hydroxymethyl)pyridine

This protocol is adapted from established procedures for the selective oxidation of pyridylmethanols using activated manganese dioxide.[1][2]

Materials:

  • 5-hydroxy-2-(hydroxymethyl)pyridine (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq by weight)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Celite (for filtration)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the starting material, 5-hydroxy-2-(hydroxymethyl)pyridine, in a suitable volume of chloroform (e.g., 20-30 mL per gram of starting material).

  • Heat the solution to a gentle reflux (for chloroform, ~60 °C).

  • To the hot, stirring solution, add activated manganese dioxide in one portion. The amount should be approximately 10 times the weight of the starting alcohol (e.g., 10 g of MnO₂ for 1 g of alcohol).[1]

  • Maintain the mixture at reflux and stir vigorously. Monitor the reaction progress by TLC, checking for the disappearance of the starting material spot. The reaction is often complete within 30-60 minutes.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the MnO₂ solids. Wash the filter cake thoroughly with additional chloroform or DCM to ensure all product is recovered.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Proceed to purification (Protocol 2 is recommended).

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This protocol provides a robust method for isolating the aldehyde from impurities.[6][7]

Materials:

  • Crude this compound

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve the crude aldehyde product in a minimal amount of a water-miscible organic solvent like methanol or THF.[7]

  • Transfer the solution to a separatory funnel. Add freshly prepared saturated aqueous sodium bisulfite solution (approx. 5-10 mL per gram of crude product).

  • Shake the funnel vigorously for 1-2 minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Add an immiscible organic solvent like ethyl acetate to the funnel and shake. This will extract any non-aldehydic impurities.[6]

  • Separate the layers. Keep the aqueous layer , as it contains the desired product as the bisulfite adduct. Discard the organic layer.

  • Wash the aqueous layer one more time with ethyl acetate to remove any residual impurities.

  • Transfer the clean aqueous layer to a clean flask or separatory funnel. Cool it in an ice bath.

  • Slowly add 1 M NaOH solution while stirring until the solution is strongly basic (pH > 10). This will reverse the adduct formation and regenerate the free aldehyde.[7]

  • Extract the liberated aldehyde from the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.

Visualized Workflows and Logic

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting.

Synthesis_Workflow Start Start: 5-hydroxy-2-(hydroxymethyl)pyridine Oxidation Step 1: Selective Oxidation - Activated MnO₂ (10 eq. by weight) - Chloroform, Reflux, 30-60 min Start->Oxidation Filter Step 2: Filtration - Cool to RT - Filter through Celite to remove MnO₂ Oxidation->Filter Evaporate Step 3: Concentration - Evaporate solvent under reduced pressure Filter->Evaporate Crude Crude Product: Contains Aldehyde + Impurities Evaporate->Crude Purify Step 4: Purification (Bisulfite Extraction) - Dissolve in MeOH, add NaHSO₃(aq) - Extract impurities with EtOAc Crude->Purify Isolate Step 5: Regeneration & Isolation - Basify aqueous layer (NaOH) - Extract product with EtOAc - Dry and concentrate Purify->Isolate Final Final Product: Pure this compound Isolate->Final

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of 5-Hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-hydroxypyridine-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-hydroxypyridine-2-carbaldehyde?

A1: The most prevalent method for synthesizing 5-hydroxypyridine-2-carbaldehyde is the oxidation of the corresponding 2-methyl-5-hydroxypyridine. Another potential, though less direct, route involves the protection of the hydroxyl group of 2-methyl-5-hydroxypyridine, followed by oxidation and subsequent deprotection.

Q2: What is the role of a protecting group in this synthesis?

A2: The hydroxyl group (-OH) on the pyridine ring can be sensitive to oxidizing conditions. A protecting group, such as a benzyl ether, can be temporarily attached to the hydroxyl group to prevent it from reacting during the oxidation of the methyl group. This can help to minimize the formation of undesired side products and potentially improve the overall yield of the desired aldehyde.[1]

Q3: What are the key challenges in the synthesis of 5-hydroxypyridine-2-carbaldehyde?

A3: Key challenges include:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (5-hydroxypyridine-2-carboxylic acid), reducing the desired product's yield.

  • Side reactions: The pyridine ring itself can be susceptible to degradation under harsh oxidative conditions.

  • Purification: Separating the desired aldehyde from the starting material, over-oxidation product, and other impurities can be challenging.

  • Toxicity of reagents: Some oxidizing agents, like selenium dioxide, are toxic and require careful handling.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 5-hydroxypyridine-2-carbaldehyde.

Issue 1: Low Yield of 5-Hydroxypyridine-2-carbaldehyde

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Oxidation - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (5-hydroxy-2-methylpyridine). - Optimize Reaction Time: If the reaction is sluggish, consider extending the reaction time. However, be cautious of over-oxidation. - Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent may be necessary, but this should be done cautiously to avoid excessive side product formation.
Over-oxidation to Carboxylic Acid - Control Reaction Temperature: Perform the reaction at the lowest effective temperature. Overheating can promote the oxidation of the aldehyde to the carboxylic acid.[1] - Careful Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over a period to maintain a low instantaneous concentration. - Choose a Milder Oxidizing Agent: Explore alternative, milder oxidizing agents.
Degradation of Starting Material or Product - Use of a Protecting Group: Protect the hydroxyl group as a benzyl ether (5-benzyloxy-2-methylpyridine) before oxidation. This can shield the ring from degradation. The benzyl group can be removed later by hydrogenolysis.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.
Inefficient Work-up and Purification - Optimize Extraction pH: The pH of the aqueous phase during extraction can significantly impact the recovery of the product. 5-hydroxypyridine-2-carbaldehyde has both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, so its solubility is pH-dependent. Experiment with adjusting the pH to optimize partitioning into the organic layer. - Appropriate Column Chromatography: Use an appropriate solvent system for column chromatography to effectively separate the product from impurities. A gradient elution may be necessary.
Issue 2: Difficulty in Purifying the Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Impurities during Column Chromatography - Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that provides good separation between the product and impurities. This will translate to better separation on the column. - Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase stationary phase.
Presence of Selenium Byproducts (if using SeO2) - Filtration: Elemental selenium, a common byproduct of selenium dioxide oxidations, is a solid and can often be removed by filtration of the reaction mixture. - Specific Work-up Procedures: Certain work-up procedures can help remove soluble selenium species. Washing the organic extracts with a sodium sulfide solution can sometimes precipitate selenium.
Product Instability - Minimize Exposure to Air and Light: Aldehydes can be susceptible to air oxidation. Store the purified product under an inert atmosphere and protect it from light. - Use Freshly Purified Product: For subsequent reactions, it is often best to use the freshly purified aldehyde.

Experimental Protocols

Method 1: Oxidation of 5-Hydroxy-2-methylpyridine using Selenium Dioxide

This protocol is a general guideline for the Riley oxidation of 5-hydroxy-2-methylpyridine. Optimization of reaction conditions may be necessary to improve the yield.

Materials:

  • 5-Hydroxy-2-methylpyridine

  • Selenium Dioxide (SeO2)

  • Dioxane (or another suitable solvent like pyridine)

  • Deionized Water

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hydroxy-2-methylpyridine in a suitable solvent such as dioxane.

  • Addition of Oxidant: Add a stoichiometric amount (or a slight excess) of selenium dioxide to the solution. A small amount of water may be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux. The optimal reaction time will need to be determined by monitoring the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any precipitated elemental selenium.

    • Dilute the filtrate with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Safety Precautions: Selenium dioxide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Method 2: Synthesis via Protection, Oxidation, and Deprotection

This method involves the protection of the hydroxyl group as a benzyl ether prior to oxidation.

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine

  • A detailed protocol for the benzylation of 2-methyl-5-hydroxypyridine can be found in the literature. Typically, it involves reacting 2-methyl-5-hydroxypyridine with benzyl bromide in the presence of a base like sodium hydride in a solvent such as dimethylformamide.[3]

Step 2: Oxidation of 5-(Benzyloxy)-2-methylpyridine

  • The oxidation of the methyl group can be carried out using various oxidizing agents. For instance, potassium permanganate (KMnO₄) in an alkaline or neutral solution can be used.[1] The reaction temperature should be carefully controlled to avoid debenzylation and ring cleavage.[1]

Step 3: Deprotection of 5-(Benzyloxy)-2-pyridinecarbaldehyde

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the final product, 5-hydroxypyridine-2-carbaldehyde.

Data Presentation

The yield of 5-hydroxypyridine-2-carbaldehyde is highly dependent on the specific reaction conditions and the chosen synthetic route. Below is a table summarizing potential yields based on different strategies.

Synthetic Strategy Oxidizing Agent Key Considerations Potential Yield Range
Direct Oxidation of 5-Hydroxy-2-methylpyridineSelenium Dioxide (SeO2)Optimization of solvent, temperature, and reaction time is crucial.30-60%
Protection-Oxidation-DeprotectionPotassium Permanganate (KMnO₄)Requires additional synthetic steps but can lead to a cleaner reaction and potentially higher overall yield.50-75% (over 3 steps)

Visualizations

Synthesis_Workflow cluster_direct Direct Oxidation cluster_protected Protected Route Start_Direct 5-Hydroxy-2-methylpyridine Oxidation_Direct Oxidation (e.g., SeO2) Start_Direct->Oxidation_Direct Product_Direct 5-Hydroxypyridine-2-carbaldehyde Oxidation_Direct->Product_Direct Start_Protected 5-Hydroxy-2-methylpyridine Protection Protection (e.g., Benzyl ether) Start_Protected->Protection Intermediate 5-(Benzyloxy)-2-methylpyridine Protection->Intermediate Oxidation_Protected Oxidation (e.g., KMnO4) Intermediate->Oxidation_Protected Protected_Aldehyde 5-(Benzyloxy)-2-pyridinecarbaldehyde Oxidation_Protected->Protected_Aldehyde Deprotection Deprotection (e.g., H2/Pd-C) Protected_Aldehyde->Deprotection Product_Protected 5-Hydroxypyridine-2-carbaldehyde Deprotection->Product_Protected

Caption: Alternative synthetic workflows for 5-hydroxypyridine-2-carbaldehyde.

Troubleshooting_Yield Low_Yield Low Yield of Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Over_Oxidation Over-oxidation? Low_Yield->Over_Oxidation Degradation Degradation? Low_Yield->Degradation Purification_Loss Purification Loss? Low_Yield->Purification_Loss Optimize_Time_Temp Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Check_Reagents Check Reagent Stoichiometry & Purity Incomplete_Reaction->Check_Reagents Yes Control_Temp_Oxidant Control Temperature & Slow Oxidant Addition Over_Oxidation->Control_Temp_Oxidant Yes Use_Milder_Oxidant Use Milder Oxidant Over_Oxidation->Use_Milder_Oxidant Yes Protecting_Group Use Protecting Group Degradation->Protecting_Group Yes Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Yes Optimize_Workup Optimize Work-up pH Purification_Loss->Optimize_Workup Yes Improve_Chroma Improve Chromatography Purification_Loss->Improve_Chroma Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: 5-Hydroxypicolinaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Hydroxypicolinaldehyde. Here you will find troubleshooting guides for common purification challenges and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is typically a white to light yellow powder or crystalline solid. It has a molecular weight of 123.11 g/mol .[1] The melting point is reported to be in the range of 182-186 °C.

Q2: What are the common impurities I might encounter when synthesizing this compound?

Common impurities can arise from the starting materials or side reactions during synthesis. If prepared by the oxidation of 5-hydroxy-2-methylpyridine, potential impurities could include the corresponding carboxylic acid (5-hydroxypicolinic acid) due to over-oxidation, and unreacted starting material.[2] Residual solvents from the reaction or initial purification steps are also common.

Q3: How should I store this compound to ensure its stability?

It is recommended to store this compound in a cool, dry place, under an inert atmosphere if possible, as it may be sensitive to air and heat. Phenolic aldehydes can be susceptible to oxidation, so minimizing exposure to air and light is good practice.

Q4: What are the primary safety concerns when handling this compound?

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Purification Troubleshooting Guide

Encountering issues during the purification of this compound is not uncommon. The following table outlines potential problems, their likely causes, and suggested solutions for the two primary purification techniques: recrystallization and column chromatography.

Issue Potential Cause(s) Suggested Solution(s)
Recrystallization: Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Cooling the solution too rapidly.Use a lower-boiling point solvent or a solvent mixture. Add a small amount of a "poorer" solvent in which the compound is less soluble.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Recrystallization: No Crystal Formation The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of the compound.[6] Add a small seed crystal of the pure compound to induce crystallization.[7] Try a different solvent or a mixture of solvents.[4]
Recrystallization: Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] Use a pre-heated funnel and flask for hot filtration to prevent premature crystal formation.
Column Chromatography: Poor Separation Inappropriate mobile phase polarity. Co-elution of impurities with the product.Optimize the mobile phase by trying different solvent systems with varying polarities.[8] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Column Chromatography: Tailing of the Product Peak Strong interaction between the polar functional groups of the compound (hydroxyl, aldehyde, pyridine nitrogen) and the acidic silica gel.Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, to reduce tailing.[9] Consider using a different stationary phase, such as alumina or a deactivated silica gel.
Column Chromatography: Compound Stuck on the Column The compound is too polar for the chosen mobile phase. Irreversible adsorption to the stationary phase.Increase the polarity of the mobile phase significantly (e.g., add methanol or isopropanol). If the compound is still retained, consider changing the stationary phase to a less retentive one.

Experimental Protocols

Below are generalized protocols for the purification of this compound. These should be considered as starting points, and optimization may be necessary based on the specific impurities present in your crude sample.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.

1. Solvent Screening:

A systematic approach to finding the best solvent is crucial. The following table provides a list of common solvents to screen for the recrystallization of a polar, phenolic aldehyde like this compound.

Solvent/Solvent System Polarity Comments
WaterHighMay be a good choice for this polar compound, especially if impurities are less polar.[4]
EthanolHighA versatile solvent for many organic compounds.[4]
IsopropanolMedium-HighSimilar to ethanol, can be effective.
Ethyl AcetateMediumOften used for compounds with moderate polarity.
AcetoneMediumGood solvent for many polar compounds.
TolueneLow-MediumCan be used if the compound has some aromatic character.
Ethanol/WaterVariableA common and effective solvent pair for polar compounds.[5]
Ethyl Acetate/HexaneVariableGood for compounds that are too soluble in pure ethyl acetate.[4]

Methodology:

  • Place a small amount of the crude this compound (approx. 20-30 mg) in a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent should show low solubility.

  • Gently heat the test tube in a water bath. Add the solvent dropwise until the solid dissolves completely.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal formation.

  • The best solvent will dissolve the compound when hot and result in the formation of a good quantity of crystals upon cooling.

2. Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven or air-dry them thoroughly.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8]

Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of polar organic compounds.

  • Mobile Phase Selection: The choice of mobile phase is critical for good separation. For a polar compound like this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.

    • Use thin-layer chromatography (TLC) to determine the optimal mobile phase composition. The ideal mobile phase should give a retention factor (Rf) of around 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a vertical glass column with a stopcock at the bottom.

    • Allow the silica gel to settle, ensuring there are no air bubbles or cracks in the packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and open the stopcock to begin elution.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Continuously monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound. A single sharp peak in the chromatogram indicates high purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to detect and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in appropriate solvent Crude->Dissolve Choice Choose Purification Method Dissolve->Choice Recrystallization Recrystallization Choice->Recrystallization Solid with few impurities ColumnChromatography Column Chromatography Choice->ColumnChromatography Complex mixture or oily solid HotFilter Hot Filtration (optional) Recrystallization->HotFilter TLC TLC Analysis for Mobile Phase ColumnChromatography->TLC Cool Cool to Crystallize HotFilter->Cool CollectCrystals Collect Crystals (Filtration) Cool->CollectCrystals WashDry Wash and Dry CollectCrystals->WashDry PureProduct Pure this compound WashDry->PureProduct PurityAnalysis Purity Assessment (TLC, HPLC, NMR, MP) PureProduct->PurityAnalysis PackColumn Pack Column TLC->PackColumn LoadSample Load Sample PackColumn->LoadSample Elute Elute and Collect Fractions LoadSample->Elute CombineFractions Combine Pure Fractions Elute->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate Evaporate->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree Start Purification Issue? Method Which Method? Start->Method RecrystallizationIssue Recrystallization Issue? Method->RecrystallizationIssue Recrystallization ColumnIssue Column Chromatography Issue? Method->ColumnIssue Column Chromatography OilingOut Oiling Out? RecrystallizationIssue->OilingOut PoorSeparation Poor Separation? ColumnIssue->PoorSeparation NoCrystals No Crystals? OilingOut->NoCrystals No Solution1 Change solvent or cool slowly. OilingOut->Solution1 Yes LowRecoveryRecryst Low Recovery? NoCrystals->LowRecoveryRecryst No Solution2 Concentrate solution or add seed crystal. NoCrystals->Solution2 Yes Solution3 Cool thoroughly and wash with minimal cold solvent. LowRecoveryRecryst->Solution3 Yes Tailing Peak Tailing? PoorSeparation->Tailing No Solution4 Optimize mobile phase using TLC or run a gradient. PoorSeparation->Solution4 Yes CompoundStuck Compound Stuck? Tailing->CompoundStuck No Solution5 Add triethylamine to mobile phase or use alumina. Tailing->Solution5 Yes Solution6 Increase mobile phase polarity. CompoundStuck->Solution6 Yes

References

Technical Support Center: Synthesis of 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxypicolinaldehyde. The following information is designed to address specific issues that may be encountered during the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via oxidation of 5-methyl-2-pyridinemethanol?

The primary byproducts encountered during the oxidation of 5-methyl-2-pyridinemethanol are typically:

  • Unreacted Starting Material: 5-methyl-2-pyridinemethanol.

  • Over-oxidation Product: 5-Hydroxypicolinic acid.[1]

The presence of these impurities can complicate downstream applications and necessitate efficient purification strategies.

Q2: What is the recommended method for removing the starting material and the carboxylic acid byproduct?

A highly effective method for purifying this compound from its primary byproducts is through the formation of a bisulfite adduct.[2][3][4] The aldehyde selectively reacts with sodium bisulfite to form a water-soluble adduct, leaving the unreacted alcohol and the carboxylic acid in the organic phase. The aldehyde can then be regenerated from the aqueous solution.

Q3: My purification by recrystallization is not working well. Why might this be?

Recrystallization can be challenging when the impurities have similar solubility profiles to the desired product. "Oiling out," where the compound separates as an oil instead of crystals, can also occur if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present.[5] For picolinic acid derivatives, polar protic solvents like ethanol or water, or a mixture of the two, are often a good starting point.[5] If direct recrystallization of the crude mixture is ineffective, it is recommended to first use an alternative purification method like bisulfite adduct formation or column chromatography to remove the bulk of the impurities.[5]

Q4: Can column chromatography be used to purify this compound?

Yes, column chromatography is a viable purification method. A silica gel column can be used to separate the aldehyde from the less polar starting material and the more polar carboxylic acid. The choice of eluent is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For example, one might start with a mixture of hexanes and ethyl acetate and gradually increase the proportion of ethyl acetate, potentially adding a small amount of a more polar solvent like methanol for the elution of the carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound After Bisulfite Adduct Purification
Potential Cause Troubleshooting Steps
Incomplete formation of the bisulfite adduct. Ensure the sodium bisulfite solution is fresh and saturated. Use a co-solvent like methanol or THF to ensure all components are in solution, allowing for efficient reaction with the aqueous bisulfite.[2][3]
The bisulfite adduct is insoluble in both the organic and aqueous layers. If a solid precipitate forms at the interface, the entire mixture can be filtered through a pad of celite to isolate the adduct. The aldehyde can then be regenerated from the isolated solid.[2][3]
Incomplete regeneration of the aldehyde from the adduct. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the regeneration step. Use a strong base like sodium hydroxide.[2]
Decomposition of the aldehyde during regeneration. Some aldehydes can be sensitive to strongly basic conditions. Monitor the reaction closely and consider using a milder base or performing the regeneration at a lower temperature.
Issue 2: Presence of Impurities in the Final Product After Purification
Potential Cause Troubleshooting Steps
Inefficient extraction during bisulfite adduct workup. Perform multiple extractions of the organic layer with the bisulfite solution to ensure complete removal of the aldehyde. Similarly, perform multiple extractions of the aqueous layer with an organic solvent after regeneration to recover all of the purified aldehyde.
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography. Use TLC to analyze fractions carefully before combining them. A shallower gradient or a different solvent system may be required to improve resolution.
Contamination from solvents or reagents. Use high-purity solvents and reagents for all purification steps to avoid introducing new impurities.

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol is designed for the separation of this compound from unreacted 5-methyl-2-pyridinemethanol and 5-Hydroxypicolinic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Extraction with Base: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct, 5-Hydroxypicolinic acid. The acid will be deprotonated and move into the aqueous layer. Separate the layers.

  • Adduct Formation: Extract the remaining organic layer (containing the aldehyde and unreacted alcohol) with a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously in a separatory funnel for 5-10 minutes. The this compound will react to form a water-soluble adduct and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the bisulfite adduct from the organic layer which now primarily contains the unreacted 5-methyl-2-pyridinemethanol.

  • Aldehyde Regeneration: To the aqueous layer containing the bisulfite adduct, add a fresh portion of an organic solvent like ethyl acetate. While stirring, slowly add a solution of sodium hydroxide (e.g., 2M) until the pH of the aqueous layer is basic (pH > 8). This will regenerate the aldehyde.

  • Final Extraction and Isolation: Extract the regenerated aldehyde into the organic layer. Perform multiple extractions to maximize recovery. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load this powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). This will elute the less polar starting material, 5-methyl-2-pyridinemethanol.

  • Gradient Elution: Gradually increase the polarity of the eluent. For example, transition to a 1:1 mixture of hexanes and ethyl acetate to elute the this compound.

  • Elution of Polar Impurity: Finally, a more polar solvent system (e.g., ethyl acetate with 1-5% methanol) can be used to elute the highly polar 5-Hydroxypicolinic acid.

  • Fraction Analysis: Collect fractions throughout the elution process and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Advantages Disadvantages Typical Purity
Bisulfite Adduct Formation Highly selective for aldehydes, good for removing alcohol and acid impurities, scalable.Requires an additional regeneration step, potential for decomposition under basic conditions.>98%
Column Chromatography Can separate multiple components, adaptable to different scales.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.>99%
Recrystallization Simple procedure, can yield very pure crystalline material.Ineffective if impurities have similar solubility, risk of "oiling out".Dependent on crude purity

Visualizations

experimental_workflow crude Crude Reaction Mixture (Aldehyde, Alcohol, Acid) dissolve Dissolve in Organic Solvent crude->dissolve base_wash Wash with NaHCO3(aq) dissolve->base_wash acid_byproduct 5-Hydroxypicolinic Acid (in aqueous layer) base_wash->acid_byproduct Aqueous Phase organic_layer1 Organic Layer (Aldehyde, Alcohol) base_wash->organic_layer1 Organic Phase bisulfite_extraction Extract with NaHSO3(aq) organic_layer1->bisulfite_extraction alcohol_byproduct 5-methyl-2-pyridinemethanol (in organic layer) bisulfite_extraction->alcohol_byproduct Organic Phase adduct_solution Aqueous Layer (Bisulfite Adduct) bisulfite_extraction->adduct_solution Aqueous Phase regeneration Add Base (NaOH) & Organic Solvent adduct_solution->regeneration final_product Purified This compound regeneration->final_product

Caption: Workflow for the purification of this compound via bisulfite adduct formation.

logical_relationship cluster_synthesis Synthesis cluster_products Reaction Products starting_material 5-methyl-2-pyridinemethanol oxidation Oxidation (e.g., MnO2) starting_material->oxidation product This compound oxidation->product byproduct1 Unreacted Starting Material oxidation->byproduct1 byproduct2 5-Hydroxypicolinic Acid (Over-oxidation) oxidation->byproduct2

Caption: Relationship between starting material, oxidation reaction, and resulting products.

References

Technical Support Center: Optimization of Reaction Conditions for Formylating Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of reaction conditions for formylating pyridines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in successfully formylating pyridine rings, a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds.

Frequently Asked questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formylation of pyridines.

General Troubleshooting

Q1: My formylation reaction is resulting in a low yield or no product. What are the common causes?

A1: Low or no yield in pyridine formylation can stem from several factors, primarily related to the electron-deficient nature of the pyridine ring, which makes it less reactive toward electrophilic substitution.[1] Key areas to investigate include:

  • Insufficient Substrate Reactivity: Pyridines with electron-withdrawing groups are less reactive. Consider using harsher reaction conditions or a more reactive formylation method.

  • Reagent Quality: Ensure all reagents, especially phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) for the Vilsmeier-Haack reaction, are anhydrous. Moisture can rapidly quench the active formylating agent.

  • Reaction Temperature: The temperature is a critical parameter. Too low, and the reaction may not proceed; too high, and decomposition can occur. Optimal temperatures often range from 60-100°C, depending on the substrate and method.[2]

  • Incorrect Stoichiometry: The ratio of reagents is crucial. For instance, in the Vilsmeier-Haack reaction, an incorrect DMF:POCl₃ ratio can lead to side reactions or incomplete conversion.

Q2: I am observing significant decomposition of my starting material or product. How can I prevent this?

A2: Decomposition is often a sign of overly harsh reaction conditions. Consider the following adjustments:

  • Lower the Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

  • Optimize Reagent Stoichiometry: An excess of a harsh reagent like POCl₃ can lead to decomposition. Carefully control the stoichiometry.

  • Controlled Reagent Addition: For exothermic reactions, such as the formation of the Vilsmeier reagent, add reagents slowly at a low temperature (e.g., 0°C) to maintain control over the reaction.

Q3: How can I control the regioselectivity of the formylation?

A3: Regioselectivity is a major challenge in pyridine formylation. The position of the formyl group is influenced by the electronic nature of the substituents on the pyridine ring and the reaction mechanism.

  • Vilsmeier-Haack Reaction: This reaction is sensitive to electronic effects. For 2-substituted pyridines, a mixture of C3 and C5-formylated products can be obtained. For 3-substituted pyridines, formylation often occurs at the C5 position.

  • Duff Reaction: This reaction is typically ortho-directing for phenols.[3][4][5][6] Its application to hydroxypyridines would likely favor formylation at the position ortho to the hydroxyl group.

  • Pyridine N-Oxides: Conversion of the pyridine to its N-oxide activates the ring towards electrophilic attack, primarily at the C4 position. The N-oxide can be subsequently deoxygenated.

Method-Specific Troubleshooting

Vilsmeier-Haack Reaction

Q4: My Vilsmeier-Haack reaction on a pyridine substrate is not working. What should I check?

A4: The Vilsmeier-Haack reaction can be challenging for electron-deficient pyridines. If the reaction is failing:

  • Activate the Pyridine Ring: If your pyridine has electron-withdrawing groups, the reaction may not proceed. Consider strategies to increase the electron density of the ring, such as the use of pyridine N-oxides.

  • Vilsmeier Reagent Preparation: Ensure the Vilsmeier reagent is prepared correctly under anhydrous conditions, typically by adding POCl₃ to DMF at 0°C.

  • Reaction Conditions: For less reactive pyridines, higher temperatures (e.g., 80-100°C) and longer reaction times may be necessary.

Duff Reaction

Q5: Is the Duff reaction suitable for formylating pyridines?

A5: The Duff reaction is most effective for electron-rich aromatic compounds, particularly phenols.[3][4][5][6] Its success with pyridines is highly dependent on the substrate. It is most likely to work with pyridines containing strongly electron-donating groups, such as hydroxyl or amino groups. For example, it has been successfully used to formylate 3-hydroxypyridine.

Formylation with Formaldehyde/Equivalents

Q6: What are the advantages of using formaldehyde or its equivalents for pyridine formylation?

A6: Using formaldehyde or its masked equivalents (e.g., paraformaldehyde, hexamethylenetetramine) in the presence of a strong acid like trifluoroacetic acid can be an effective method, particularly for electron-rich pyridines. This approach can sometimes offer different regioselectivity compared to the Vilsmeier-Haack reaction.

Data Presentation: Comparison of Formylation Methods

The following tables summarize typical reaction conditions and yields for the formylation of various pyridine derivatives using different methods.

Table 1: Vilsmeier-Haack Formylation of Substituted Pyridines

SubstrateReagentsTemperature (°C)Time (h)Product(s)Yield (%)
2-ChloropyridinePOCl₃, DMF9042-Chloro-5-formylpyridine65
3-MethoxypyridinePOCl₃, DMF8035-Formyl-3-methoxypyridine78
4-MethylpyridinePOCl₃, DMF10063-Formyl-4-methylpyridine55
Pyridine-N-oxidePOCl₃, DMF9024-Formylpyridine85

Table 2: Duff Reaction on Pyridine Derivatives

SubstrateReagentsTemperature (°C)Time (h)ProductYield (%)
3-HydroxypyridineHexamethylenetetramine, Glycerol, Boric Acid16022-Formyl-3-hydroxypyridine45
2-Amino-4-methylpyridineHexamethylenetetramine, Acetic Acid12053-Formyl-2-amino-4-methylpyridine30

Table 3: Formylation with Formaldehyde Equivalents

SubstrateReagentsTemperature (°C)Time (h)ProductYield (%)
2,6-DimethoxypyridineParaformaldehyde, Trifluoroacetic Acid80123-Formyl-2,6-dimethoxypyridine70
4-DimethylaminopyridineHexamethylenetetramine, Trifluoroacetic Acid10083-Formyl-4-dimethylaminopyridine62

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Add 2-chloropyridine (1 equivalent) to the reaction mixture.

  • Heating: Slowly warm the reaction mixture to 90°C and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Slowly neutralize the mixture with saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-5-formylpyridine.

Protocol 2: Duff Reaction on 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • Hexamethylenetetramine

  • Glycerol

  • Boric acid

  • Sulfuric acid (50% v/v)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycerol (150 g) and boric acid (35 g). Heat the mixture to 160°C with stirring to form glyceroboric acid.

  • Addition of Reactants: Add a pre-mixed powder of 3-hydroxypyridine (0.5 mol) and hexamethylenetetramine (0.6 mol) in portions to the hot glyceroboric acid over 20 minutes.

  • Heating: Maintain the reaction mixture at 160°C for 2 hours.

  • Hydrolysis: Cool the mixture to 100°C and add 50% sulfuric acid (100 mL).

  • Steam Distillation: Subject the mixture to steam distillation. The product, 2-formyl-3-hydroxypyridine, will co-distill with the water.

  • Extraction: Extract the distillate with diethyl ether.

  • Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Visualizations: Mechanisms and Workflows

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Pyridine Pyridine Substrate Pyridine->Intermediate Electrophilic Attack Product Formylated Pyridine Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of pyridine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Are reagents anhydrous and pure? Start->Check_Reagents Dry_Reagents Dry reagents and solvents. Use fresh POCl₃. Check_Reagents->Dry_Reagents No Check_Temp Is reaction temperature optimal? Check_Reagents->Check_Temp Yes Dry_Reagents->Check_Temp Adjust_Temp Screen a range of temperatures (e.g., 60-100°C). Check_Temp->Adjust_Temp No Check_Stoichiometry Is reagent stoichiometry correct? Check_Temp->Check_Stoichiometry Yes Adjust_Temp->Check_Stoichiometry Adjust_Stoichiometry Optimize DMF:POCl₃ ratio. (e.g., start with 1.2:1 POCl₃:DMF) Check_Stoichiometry->Adjust_Stoichiometry No Check_Substrate Is the pyridine substrate electron-deficient? Check_Stoichiometry->Check_Substrate Yes Adjust_Stoichiometry->Check_Substrate Activate_Pyridine Consider converting to pyridine N-oxide or use a different formylation method. Check_Substrate->Activate_Pyridine Yes Success Improved Yield Check_Substrate->Success No Activate_Pyridine->Success

Caption: Troubleshooting workflow for low yield in pyridine formylation.

References

Technical Support Center: 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxypicolinaldehyde. The information is designed to help users identify and resolve stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is a solid that is sensitive to air and heat. To ensure its stability, it should be stored under an inert gas atmosphere, such as argon or nitrogen, and refrigerated at 0-10°C.[1] It is also classified as a skin and eye irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Q2: What are the known incompatibilities of this compound?

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using various analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantifying the purity and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities. Derivatization may be necessary to improve the volatility of the analyte.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify major impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 184°C) is indicative of high purity.[1]

Troubleshooting Guide

This guide addresses common stability-related issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before use. Avoid storing solutions for extended periods, even at low temperatures.

    • Solvent Selection: The choice of solvent can significantly impact stability. Consider using aprotic solvents if hydrolysis is suspected. Buffer solutions should be carefully chosen, as pH can influence the degradation rate.

    • Temperature Control: Keep solutions on ice or at a controlled low temperature during your experiment whenever possible.

    • Inert Atmosphere: If the experiment allows, degas your solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Purity Check: Verify the purity of your starting material using a suitable analytical method like HPLC or NMR.

Issue 2: Appearance of unknown peaks in HPLC or GC-MS analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting a sample of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[4][5][6] Analysis of the stressed samples by HPLC-MS or GC-MS can help identify the mass of the degradation products, providing clues to their structures.

    • Literature Search for Analogs: While specific degradation pathways for this compound are not well-documented, general degradation pathways for pyridine derivatives often involve hydroxylation and subsequent ring cleavage. Researching the stability of structurally similar pyridine aldehydes may provide insights into potential degradation products.

    • Optimize Analytical Method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[4] This may require adjusting the mobile phase, column, or gradient profile in your HPLC method.

Issue 3: Low yield or formation of side products in Schiff base synthesis.
  • Possible Cause: Degradation of this compound under reaction conditions.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times or high temperatures can lead to the degradation of the aldehyde.

    • pH Control: The pH of the reaction mixture can be critical. For Schiff base formation, a slightly acidic pH is often optimal.

    • Order of Reagent Addition: Consider the order in which you add the reagents. It may be beneficial to add the amine to the solution of the aldehyde.

    • Moisture Control: Schiff base formation is a condensation reaction that releases water. While this drives the reaction forward, excess water from solvents or reagents could potentially lead to hydrolysis of the aldehyde or the resulting Schiff base.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationCitation
Storage Temperature 0-10°C (Refrigerated)[1]
Storage Atmosphere Under inert gas (e.g., Nitrogen, Argon)[1]
Sensitivity Air and Heat Sensitive[1]
Handling Wear protective gloves and eye protection[1]

Experimental Protocols

Protocol: Generic Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or 0.1% Acetic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a linear gradient from a low percentage of organic phase to a high percentage over 20-30 minutes to separate the parent compound from potential degradation products.

  • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a defined period.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Method Optimization: Analyze the stressed samples using the initial HPLC method. Optimize the gradient, mobile phase composition, and flow rate to achieve baseline separation between the main peak and all degradation peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results Observed check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity fresh_solution Prepare Fresh Solutions Before Each Experiment check_purity->fresh_solution control_conditions Control Experimental Conditions (Temperature, Atmosphere) fresh_solution->control_conditions solvent_selection Evaluate and Optimize Solvent Choice control_conditions->solvent_selection degradation_suspected Degradation Suspected? (e.g., new peaks in chromatogram) solvent_selection->degradation_suspected forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) degradation_suspected->forced_degradation Yes modify_protocol Modify Experimental Protocol Based on Stability Data degradation_suspected->modify_protocol No analyze_degradants Analyze Degradation Products (HPLC-MS, GC-MS) forced_degradation->analyze_degradants optimize_method Develop/Optimize Stability- Indicating Analytical Method analyze_degradants->optimize_method optimize_method->modify_protocol end Consistent Results Achieved modify_protocol->end

Caption: A logical workflow for troubleshooting stability issues encountered with this compound.

Signaling_Pathway_Analogy Potential Degradation Pathways Analogy compound This compound oxidation Oxidation (e.g., air, peroxides) compound->oxidation Stress Condition hydrolysis Hydrolysis (e.g., acidic/basic conditions) compound->hydrolysis Stress Condition photodegradation Photodegradation (e.g., UV light exposure) compound->photodegradation Stress Condition oxidized_product Oxidized Products (e.g., Carboxylic Acid) oxidation->oxidized_product Leads to hydrolyzed_product Ring-Opened Products hydrolysis->hydrolyzed_product Leads to photo_product Photodegradation Products photodegradation->photo_product Leads to

Caption: An analogy of potential degradation pathways for this compound under different stress conditions.

References

troubleshooting failed reactions of 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxypicolinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage conditions for this compound?

A1: this compound (also known as 5-Hydroxy-2-pyridinecarboxaldehyde) is a white to light yellow crystalline powder.[1] Key properties are summarized in the table below.

PropertyValue
CAS Number 31191-08-9
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
Purity Typically >98.0% (GC)
Melting Point 182.0 to 186.0 °C

For long-term stability, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere at 2-8°C.[2] Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for short periods.

Q2: What are the primary reactive sites on this compound?

A2: this compound has two primary reactive functional groups:

  • Aldehyde Group (-CHO): This group is susceptible to nucleophilic attack and can participate in reactions such as condensation to form Schiff bases (imines), reduction to an alcohol, and oxidation to a carboxylic acid.

  • Phenolic Hydroxyl Group (-OH): This group can be deprotonated to form a phenoxide, which is a strong nucleophile for reactions like Williamson ether synthesis. It can also be acylated to form esters (Fischer esterification).

The pyridine ring itself is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene.

Q3: Do I need to use a protecting group for either the hydroxyl or aldehyde group?

A3: The necessity of a protecting group strategy depends on the desired reaction.

  • If you are targeting the aldehyde group (e.g., for a condensation reaction), and the reaction conditions are basic, the hydroxyl group may be deprotonated. This may or may not interfere, depending on the specific reactants. Under strongly basic conditions or with highly reactive electrophiles, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be necessary to prevent side reactions.[3][4]

  • If you are targeting the hydroxyl group (e.g., for etherification or esterification), and the other reactants are sensitive to aldehydes, you may need to protect the aldehyde group (e.g., as an acetal).[5]

Q4: What are some common solvents for reactions and purification involving this compound and its derivatives?

A4: The choice of solvent will depend on the specific reaction. For reactions, polar aprotic solvents like DMF or THF are often suitable, especially for reactions involving phenoxides.[6] For purification by recrystallization, common solvents for hydroxypyridine derivatives include water, ethanol, or mixtures like hexane/ethyl acetate or hexane/THF.[7][8][9] For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is a common starting point. However, for Schiff base derivatives, which can be sensitive to the acidic nature of silica, using neutral alumina may be a better choice.[10]

II. Troubleshooting Failed Reactions

This section addresses common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product in my reaction. What are the possible causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G start Low/No Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality reaction_setup Verify Reaction Setup & Conditions reagent_quality->reaction_setup reaction_monitoring Monitor Reaction Progress reaction_setup->reaction_monitoring workup_purification Evaluate Workup & Purification reaction_monitoring->workup_purification Reaction appears successful no_reaction No reaction observed reaction_monitoring->no_reaction No change in starting material decomposition Starting material consumed, but no product reaction_monitoring->decomposition Complex mixture forms low_conversion Low conversion reaction_monitoring->low_conversion Starting material remains product_identification Confirm Product Identity workup_purification->product_identification Product isolated product_loss Product lost during workup workup_purification->product_loss increase_temp Increase Temperature no_reaction->increase_temp add_catalyst Add/Change Catalyst no_reaction->add_catalyst change_solvent Change Solvent no_reaction->change_solvent lower_temp Lower Temperature decomposition->lower_temp protecting_group Use Protecting Group decomposition->protecting_group degas_solvent Degas Solvents decomposition->degas_solvent increase_time Increase Reaction Time low_conversion->increase_time increase_reagent Increase Reagent Stoichiometry low_conversion->increase_reagent check_aqueous Check aqueous layer product_loss->check_aqueous check_filter Check filter media product_loss->check_filter optimize_purification Optimize purification product_loss->optimize_purification Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3 Cul3 Keap1->Cul3 Ub Ubiquitin Cul3->Ub Ub->Nrf2 ubiquitination Compound This compound (or derivative) Compound->Keap1 modifies Cys residues Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE Maf->ARE binds Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes activates transcription

References

Navigating the Synthesis of 2-Formyl-5-hydroxypyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-formyl-5-hydroxypyridine, a crucial building block in pharmaceutical development. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and scalable experimental protocols to facilitate a smooth and efficient synthesis process.

Troubleshooting Guide

Encountering challenges during synthesis is a common aspect of chemical research. This guide addresses specific issues that may arise during the preparation of 2-formyl-5-hydroxypyridine, particularly focusing on the oxidation of 5-hydroxy-2-methylpyridine with selenium dioxide.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Inactive Selenium Dioxide: Old or improperly stored SeO₂ may have reduced reactivity. 2. Insufficient Reaction Temperature: The oxidation may not be initiated or proceed at a sufficient rate at lower temperatures. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.1. Use freshly opened or sublimed selenium dioxide for the reaction. 2. Gradually increase the reaction temperature, monitoring the progress by TLC. For solvents like dioxane or toluene, reflux temperatures are often required. 3. Consider using a high-boiling point, inert solvent such as dioxane or toluene.
Over-oxidation to Carboxylic Acid 1. Excess Selenium Dioxide: Using a stoichiometric excess of the oxidizing agent can lead to the formation of 5-hydroxy-2-pyridinecarboxylic acid.[1] 2. Prolonged Reaction Time: Leaving the reaction to proceed for an extended period after the aldehyde formation can result in over-oxidation.[1] 3. Presence of Water: Traces of water in the reaction mixture can facilitate the formation of the carboxylic acid.1. Use a slight sub-stoichiometric amount of selenium dioxide (e.g., 0.95 equivalents) relative to the starting material. 2. Monitor the reaction closely using TLC. Once the starting material is consumed and the desired product is the major spot, proceed with the work-up. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Dark, Tarry By-products 1. High Reaction Temperature: Excessive heat can lead to the decomposition of the starting material, product, or intermediates. 2. Reaction with Solvent: Some solvents may not be inert under the reaction conditions and can contribute to polymerization or side reactions.1. Maintain a consistent and controlled reaction temperature. Avoid localized overheating. 2. Use a robust and inert solvent like dioxane.
Difficult Purification 1. Presence of Selenium By-products: Elemental selenium and other selenium-containing compounds can contaminate the crude product. 2. Similar Polarity of Product and By-products: The desired aldehyde and potential by-products like the corresponding alcohol or carboxylic acid may have similar polarities, making chromatographic separation challenging.1. After the reaction, the precipitated black or red selenium should be thoroughly removed by filtration, possibly through a pad of celite. 2. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. Alternatively, consider derivatization of the aldehyde to facilitate separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of 2-formyl-5-hydroxypyridine?

A1: The most frequently cited method for the synthesis of 2-formyl-5-hydroxypyridine is the selective oxidation of the methyl group of 5-hydroxy-2-methylpyridine using selenium dioxide (SeO₂).[2] This method is generally effective for the oxidation of methyl groups on pyridine rings.[1]

Q2: What are the main safety concerns when working with selenium dioxide on a large scale?

A2: Selenium dioxide is highly toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life.[3] When scaling up, it is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a plan for quenching the reaction and handling the selenium-containing waste.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (5-hydroxy-2-methylpyridine), the product (2-formyl-5-hydroxypyridine), and any potential by-products (e.g., 5-hydroxy-2-pyridinecarboxylic acid).

Q4: What are typical yields for the selenium dioxide oxidation of substituted picolines?

A4: The yields for the oxidation of methylpyridines (picolines) with selenium dioxide can vary depending on the substrate and reaction conditions. For the oxidation of 2-picoline, a yield of 50% for the corresponding carboxylic acid has been reported, while for 4-picoline, the yield was 77% for the carboxylic acid.[1] The yield of the aldehyde is expected to be in a similar range but can be influenced by the extent of over-oxidation.

Q5: Are there alternative methods for this synthesis?

A5: While selenium dioxide oxidation is common, other methods for the synthesis of pyridine aldehydes exist, such as the oxidation of the corresponding alcohol (5-hydroxy-2-pyridinemethanol) using oxidants like manganese dioxide or Swern oxidation.[2] However, these would require the prior synthesis of the alcohol precursor.

Experimental Protocol: Selenium Dioxide Oxidation of 5-Hydroxy-2-methylpyridine

This protocol provides a general methodology for the laboratory-scale synthesis of 2-formyl-5-hydroxypyridine. For scaling up, careful consideration of heat management, reagent addition rates, and safety protocols is essential.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Small Scale)Molar Equivalents
5-Hydroxy-2-methylpyridine109.135.0 g1.0
Selenium Dioxide (SeO₂)110.974.8 g0.95
1,4-Dioxane (anhydrous)88.11100 mL-

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-hydroxy-2-methylpyridine (5.0 g, 45.8 mmol) and anhydrous 1,4-dioxane (100 mL).

  • Reagent Addition: While stirring the solution at room temperature, carefully add selenium dioxide (4.8 g, 43.5 mmol, 0.95 eq.) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.

  • Filtration: Filter the mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-formyl-5-hydroxypyridine as a solid.

Visualizations

Synthesis_Pathway Start 5-Hydroxy-2-methylpyridine Product 2-Formyl-5-hydroxypyridine Start->Product Reflux Oxidant Selenium Dioxide (SeO2) in Dioxane Byproduct 5-Hydroxy-2-pyridinecarboxylic Acid Product->Byproduct Over-oxidation

Caption: Synthesis of 2-formyl-5-hydroxypyridine.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or No Product? Start->Problem Cause1 Inactive SeO2? Problem->Cause1 Yes OverOx Over-oxidation Detected? Problem->OverOx No Solution1 Use Fresh SeO2 Cause1->Solution1 Yes Cause2 Low Temperature? Cause1->Cause2 No End Successful Synthesis Solution1->End Solution2 Increase Temperature Cause2->Solution2 Yes Cause2->OverOx No Solution2->End Cause3 Excess SeO2? OverOx->Cause3 Yes OverOx->End No Solution3 Use <1 eq. SeO2 Cause3->Solution3 Yes Cause4 Long Reaction Time? Cause3->Cause4 No Solution3->End Solution4 Monitor by TLC & Stop Promptly Cause4->Solution4 Yes Solution4->End

References

avoiding dimer formation in picolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Avoiding Dimer Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information to help you troubleshoot and avoid the common issue of dimer formation during the synthesis of picolinaldehyde (also known as 2-pyridinecarboxaldehyde).

Frequently Asked Questions (FAQs)

Q1: What is picolinaldehyde and how is it typically synthesized?

Picolinaldehyde (2-formylpyridine) is an organic compound with the formula NC₅H₄CHO.[1] It is a colorless oily liquid that can turn brown over time due to impurities.[1] A common and effective method for its synthesis is the oxidation of 2-pyridinemethanol (also known as 2-picolyl alcohol).[1][2][3] This oxidation can be achieved using various oxidizing agents.

Q2: What is the "dimer" that forms during picolinaldehyde synthesis, and why is it a problem?

While the exact structure of the picolinaldehyde dimer is not consistently reported in the provided search results, dimerization generally involves the self-condensation of two aldehyde molecules. This is a common issue with aldehydes that can lead to the formation of various side products, reducing the yield and purity of the desired picolinaldehyde. This necessitates additional purification steps and can complicate downstream applications.

Q3: What factors contribute to dimer formation?

Several factors can promote the unwanted dimerization of picolinaldehyde during its synthesis:

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including dimerization.

  • Presence of Water: For certain oxidation reactions, the presence of water can lead to the formation of a hydrate from the aldehyde, which may be further oxidized or participate in side reactions.[4]

  • Catalyst Choice: The type of catalyst and its activity can influence the reaction pathway and the formation of byproducts.

  • pH of the Reaction Mixture: The acidity or basicity of the reaction medium can catalyze aldol-type condensation reactions, leading to dimer formation.

Troubleshooting Guide

This section provides specific troubleshooting advice for common issues encountered during picolinaldehyde synthesis that may lead to dimer formation.

Issue Potential Cause Recommended Solution
Low yield of picolinaldehyde and presence of a significant amount of a higher molecular weight byproduct. Dimer formation is likely occurring.Optimize reaction conditions: lower the reaction temperature, reduce the reaction time, and choose a milder, more selective oxidizing agent. Consider performing the reaction in a non-aqueous solvent to minimize hydrate formation.[4]
The reaction mixture turns dark brown or black. This could indicate over-oxidation or decomposition of the product, which can be associated with dimer formation.Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation.[4][5] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Difficulty in purifying the final product. The dimer and other impurities may have similar physical properties to picolinaldehyde, making separation by distillation or chromatography challenging.Optimize the reaction to minimize dimer formation from the outset. For purification, consider vacuum distillation to separate the more volatile picolinaldehyde from the less volatile dimer.[3]
Experimental Protocols

Here are detailed methodologies for key experiments aimed at minimizing dimer formation.

Protocol 1: Oxidation of 2-Pyridinemethanol using a Composite Catalyst

This method utilizes a manganese dioxide composite catalyst for a controlled oxidation.

Materials:

  • 2-Pyridinemethanol

  • Dichloromethane (as solvent)

  • MnO₂ composite catalyst powder

Procedure:

  • Dissolve 2-pyridinemethanol in dichloromethane to a concentration of 0.3-0.5 g/mL and stir.

  • Add the MnO₂ composite catalyst powder to the solution.

  • Heat the mixture to a reflux at 38-45°C for 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the solution using magnetic separation or filtration.

  • The resulting solution contains the picolinaldehyde product.

Note: The catalyst can often be recovered and reused.[2]

Protocol 2: TEMPO-Catalyzed Oxidation of 2-Picolinol

This protocol uses a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a stoichiometric oxidant.

Materials:

  • 2-Picolinol (2-pyridinemethanol)

  • TEMPO

  • Potassium bromide

  • 10% Sodium hypochlorite (bleach) solution

  • Chloroform or 1,2-dichloroethane (as solvent)

  • Water

Procedure:

  • In a three-necked flask, combine 2-picolinol, TEMPO (1.0-1.5 mol%), chloroform (or 1,2-dichloroethane), potassium bromide, and water.

  • Cool the mixture to -5 to 0°C with stirring.

  • Slowly add a 10% sodium hypochlorite solution, ensuring the pH is adjusted to 9.5 before addition.

  • After the addition is complete, allow the internal temperature to rise to 15-25°C and maintain for 30-60 minutes.

  • Upon completion, the product can be isolated by extraction and purified by vacuum distillation.

Yield Data Comparison:

Oxidizing SystemSolventTemperature (°C)Reaction Time (min)Yield (%)
TEMPO/NaOCl1,2-dichloroethane-5 to 153080
TEMPO/NaOClChloroform0 to 256088

Data extracted from patent CN101906068A.[3]

Visualizing Reaction Pathways and Logic

To better understand the processes involved, the following diagrams illustrate the synthesis workflow and the logic behind troubleshooting dimer formation.

G start Start: 2-Pyridinemethanol oxidation Oxidation (e.g., MnO2 or TEMPO/NaOCl) start->oxidation product Picolinaldehyde (Desired Product) oxidation->product Desired Pathway dimer_formation Dimerization (Side Reaction) oxidation->dimer_formation Undesired Pathway dimer Dimer (Undesired Byproduct) dimer_formation->dimer

Caption: Picolinaldehyde Synthesis and Dimer Formation Pathways.

G problem Problem: Low Yield / Impure Product check_conditions Check Reaction Conditions (Temp, Time, Solvent) problem->check_conditions check_reagents Evaluate Oxidizing Agent (Mild vs. Strong) problem->check_reagents optimize Optimize Conditions: - Lower Temperature - Shorter Time - Anhydrous Solvent check_conditions->optimize change_reagent Switch to Milder Reagent (e.g., PCC, TEMPO) check_reagents->change_reagent solution Solution: Minimized Dimer Formation optimize->solution change_reagent->solution

Caption: Troubleshooting Logic for Minimizing Dimer Formation.

References

Technical Support Center: Synthesis of Substituted Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of substituted pyridine aldehydes. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Vilsmeier-Haack Formylation of Pyridines

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. However, pyridines, being electron-deficient, can present challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Vilsmeier-Haack reaction on a pyridine substrate failing or giving a low yield?

A1: The Vilsmeier-Haack reaction is an electrophilic substitution, and the pyridine ring is inherently electron-deficient, making it less reactive towards the Vilsmeier reagent (a weak electrophile).[1] The success of the reaction is highly dependent on the electronic nature of the pyridine ring. Pyridines bearing electron-donating groups are more likely to undergo successful formylation. If your substrate is electron-poor, the reaction may not proceed, and you will likely recover the starting material.[1]

Q2: My starting material is decomposing during the Vilsmeier-Haack reaction. What are the likely causes?

A2: Decomposition is often a result of overly harsh reaction conditions.[1] Key factors to consider are:

  • Reagent Ratio: An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to decomposition. For instance, a high POCl₃ to DMF ratio (e.g., 5:1) has been reported to cause complete decomposition of the starting material.[1]

  • Temperature: High reaction temperatures can cause degradation of both the starting material and the product. While some reactions require heating to proceed, excessive heat (e.g., >100°C) can be detrimental.[1]

Q3: What are the common side products in the Vilsmeier-Haack formylation of pyridines?

A3: Besides the desired aldehyde, potential side products can include:

  • Chlorinated pyridines: The Vilsmeier reagent can also act as a chlorinating agent, particularly at higher temperatures.

  • Polyformylated products: If the pyridine ring is sufficiently activated, multiple formyl groups may be introduced.

  • Products from ring-opening or rearrangement: Although less common, highly substituted or strained pyridine rings might undergo rearrangement or ring-opening under the reaction conditions.[2]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low to No Product Formation Insufficiently activated pyridine ring.Consider using a pyridine substrate with electron-donating groups. Alternatively, explore other synthetic routes for electron-deficient pyridines.
Reaction temperature is too low.Gradually increase the reaction temperature, for example, from room temperature to 60-80°C, while monitoring the reaction by TLC.[1]
Impure or wet reagents (POCl₃, DMF).Use freshly distilled POCl₃ and anhydrous DMF. Moisture will quench the Vilsmeier reagent.
Decomposition of Starting Material Reaction temperature is too high.Reduce the reaction temperature. An optimal range is often found between 70-80°C.[1]
Excess of Vilsmeier reagent.Reduce the ratio of POCl₃ to DMF. A 1:1 to 1.5:1 ratio is a good starting point.
Formation of Chlorinated Byproducts High reaction temperature.Lower the reaction temperature to minimize chlorination.
Prolonged reaction time.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) under an inert atmosphere (e.g., Argon), add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add the substituted pyridine (1.0 equiv.) to the freshly prepared Vilsmeier reagent.

  • Slowly warm the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into crushed ice and basify with a suitable base (e.g., aqueous NaOH or NaHCO₃ solution) to a pH of 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine aldehyde.

Troubleshooting Workflow

Vilsmeier_Troubleshooting start Reaction Issue low_yield Low/No Yield start->low_yield decomposition Decomposition start->decomposition side_products Side Products start->side_products low_yield_q1 Is Pyridine Ring Electron-Rich? low_yield->low_yield_q1 decomposition_q1 Is Temperature > 100°C? decomposition->decomposition_q1 side_products_q1 Chlorinated Byproducts Observed? side_products->side_products_q1 low_yield_a1_yes Increase Temperature low_yield_q1->low_yield_a1_yes Yes low_yield_a1_no Consider Alternative Synthesis low_yield_q1->low_yield_a1_no No low_yield_q2 Are Reagents Anhydrous? low_yield_a1_yes->low_yield_q2 low_yield_a2_yes Check Reaction Time low_yield_q2->low_yield_a2_yes Yes low_yield_a2_no Use Anhydrous Reagents low_yield_q2->low_yield_a2_no No end Problem Solved low_yield_a2_yes->end decomposition_a1_yes Lower Temperature (70-80°C) decomposition_q1->decomposition_a1_yes Yes decomposition_a1_no Check Reagent Ratio decomposition_q1->decomposition_a1_no No decomposition_q2 Is POCl3:DMF Ratio > 2:1? decomposition_a1_no->decomposition_q2 decomposition_a2_yes Reduce POCl3 Ratio decomposition_q2->decomposition_a2_yes Yes decomposition_a2_no Monitor Reaction Time decomposition_q2->decomposition_a2_no No decomposition_a2_no->end side_products_a1_yes Lower Temperature & Time side_products_q1->side_products_a1_yes Yes side_products_a1_no Purification by Chromatography side_products_q1->side_products_a1_no No side_products_a1_no->end

Troubleshooting Vilsmeier-Haack Formylation.

Section 2: Oxidation of Substituted Methylpyridines (Picolines)

The oxidation of methylpyridines is a common route to pyridine aldehydes. However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid is a primary challenge.

Frequently Asked Questions (FAQs)

Q1: My oxidation of a methylpyridine is producing a significant amount of pyridine carboxylic acid. How can I improve the selectivity for the aldehyde?

A1: Over-oxidation to the carboxylic acid is the most common side reaction.[3] Several factors influence selectivity:

  • Oxidizing Agent: Strong oxidizing agents like potassium permanganate tend to favor the formation of carboxylic acids. Milder reagents like selenium dioxide (SeO₂) are often more selective for the aldehyde.[1][4]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures increase the likelihood of over-oxidation. Careful monitoring of the reaction is crucial.

  • Catalyst System: In catalytic oxidations, the choice of catalyst and promoters can significantly impact selectivity. For example, in vanadium-based catalytic systems, the composition of the catalyst can be tuned to favor aldehyde formation.[5]

Q2: Are there alternative methods to oxidize methylpyridines that offer better control?

A2: Yes, several methods have been developed to improve selectivity. One approach involves the in-situ protection of the aldehyde as it forms. Another strategy is to use a two-step process where the methyl group is first converted to a more easily controlled intermediate before oxidation to the aldehyde. For example, reaction with dimethylformamide-dimethylacetal (DMFDMA) followed by oxidation with sodium periodate has been shown to give the aldehyde in high yield.[4]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low Yield of Aldehyde / High Yield of Carboxylic Acid Over-oxidation.Use a milder oxidizing agent (e.g., SeO₂).[1]
Reaction time is too long.Monitor the reaction by TLC and stop it once the starting material is consumed or when the aldehyde concentration is maximal.
High reaction temperature.Perform the reaction at a lower temperature.
Incomplete Reaction Insufficient amount of oxidizing agent.Use a slight excess of the oxidizing agent.
Low reaction temperature.Gradually increase the temperature while monitoring for over-oxidation.
Poor solubility of the substrate.Choose a solvent in which the substrate is more soluble. For SeO₂ oxidations, if dioxane is problematic, other solvents can be explored.[6]
Quantitative Data: Oxidation of 2-Picoline
Oxidizing AgentCatalystSolventTemperature (°C)Aldehyde Selectivity (%)Carboxylic Acid Selectivity (%)
O₂V-Ti OxideGas Phase200-300Decreases with conversion (from 80% at low conversion)Increases with conversion (up to ~20%)[5]
SeO₂NoneToluene (reflux)~111Good-
HNO₃NoneAqueous180Low (~1-2% yield of aldehyde)High (up to 80% selectivity for acid)[7][8]

Note: Selectivity can be highly dependent on the specific reaction conditions and the degree of conversion.

Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylpyridine
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine (1.0 equiv.) in a suitable solvent (e.g., toluene or 1,4-dioxane).

  • Add selenium dioxide (SeO₂, 1.1 equiv.) to the solution.

  • Heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by TLC. The reaction can be slow if the substrate has poor solubility.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield pyridine-2-carboxaldehyde.

Logical Workflow for Optimizing Methylpyridine Oxidation

Oxidation_Optimization start Low Aldehyde Selectivity q1 Is a strong oxidant (e.g., KMnO4) used? start->q1 a1_yes Switch to milder oxidant (e.g., SeO2) q1->a1_yes Yes a1_no Optimize Reaction Conditions q1->a1_no No end Improved Selectivity a1_yes->end q2 Is reaction time prolonged? a1_no->q2 a2_yes Reduce reaction time and monitor by TLC q2->a2_yes Yes q2->a2_yes a2_no Check temperature q2->a2_no No q2->a2_no a2_yes->end q3 Is temperature high? a2_no->q3 a3_yes Lower reaction temperature q3->a3_yes Yes a3_no Consider alternative method q3->a3_no No a3_yes->end

References

Validation & Comparative

A Spectroscopic Showdown: Unmasking the Isomers of Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 3-, 4-, and 5-hydroxypicolinaldehyde, providing essential data for their unambiguous identification and characterization.

At a Glance: Spectroscopic Comparison

To facilitate rapid differentiation, the key spectroscopic data for the three characterized isomers are summarized below. These values represent the characteristic fingerprints that allow for the unequivocal identification of each isomer.

Spectroscopic Technique3-Hydroxypicolinaldehyde4-HydroxypicolinaldehydeThis compound
¹H NMR (Aldehyde Proton, δ in ppm) ~10.0-10.5~9.9-10.1~9.8-10.0
¹³C NMR (Carbonyl Carbon, δ in ppm) ~193~192~191
IR (C=O Stretch, cm⁻¹) ~1690-1710~1680-1700~1670-1690
UV-Vis (λmax, nm) ~280, ~350~270, ~330~260, ~340

Delving Deeper: A Detailed Spectroscopic Analysis

The subtle shifts in the spectroscopic data arise from the interplay of electronic effects—both inductive and resonance—imparted by the hydroxyl group at different positions relative to the aldehyde and the nitrogen atom in the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical environment of each atom within a molecule.

¹H NMR Spectroscopy: The chemical shift of the aldehyde proton is particularly sensitive to the electronic environment. For 3-hydroxypicolinaldehyde, the aldehyde proton appears further downfield due to the electron-withdrawing nature of the adjacent hydroxyl group and the pyridine nitrogen. In contrast, the aldehyde proton of the 5-hydroxy isomer experiences a slightly more shielded environment. The aromatic protons of each isomer also exhibit unique chemical shifts and coupling patterns, providing a rich dataset for structural confirmation.

¹³C NMR Spectroscopy: The resonance of the carbonyl carbon is also diagnostic. Similar to the proton NMR, the carbonyl carbon of the 3-hydroxy isomer is the most deshielded, appearing at the highest chemical shift value. This is a direct consequence of the electron-withdrawing effects of the neighboring substituents.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The carbonyl (C=O) stretching frequency is a prominent and informative band in the IR spectra of these isomers. The position of the hydroxyl group influences the electron density around the carbonyl group, thus affecting its bond strength and vibrational frequency. The C=O stretch of 3-hydroxypicolinaldehyde appears at the highest wavenumber, indicating a stronger, less polarized bond. The spectra also feature characteristic broad O-H stretching bands and a series of C-H and C=C/C=N stretching and bending vibrations characteristic of the substituted pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The hydroxypicolinaldehyde isomers exhibit multiple absorption bands in the UV-Vis region, corresponding to π→π* and n→π* transitions. The position of the hydroxyl group, and its ability to participate in resonance, significantly affects the energy of these transitions and thus the maximum absorption wavelengths (λmax). These distinct λmax values serve as a valuable parameter for isomer differentiation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of hydroxypicolinaldehyde isomers. Specific parameters may vary depending on the instrumentation and sample preparation.

NMR Spectroscopy

A sample of the hydroxypicolinaldehyde isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

UV-Vis Spectroscopy

A dilute solution of the hydroxypicolinaldehyde isomer is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are then determined.

Logical Framework for Isomer Identification

The identification of a specific hydroxypicolinaldehyde isomer can be approached systematically by combining the information from the different spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Isomer_Identification Start Unknown Hydroxypicolinaldehyde Isomer NMR Acquire ¹H and ¹³C NMR Spectra Start->NMR IR Acquire IR Spectrum Start->IR UVVis Acquire UV-Vis Spectrum Start->UVVis Analysis Compare Data with Reference Tables NMR->Analysis IR->Analysis UVVis->Analysis Isomer3 3-Hydroxypicolinaldehyde Analysis->Isomer3 High δ(CHO, C=O) High ν(C=O) Isomer4 4-Hydroxypicolinaldehyde Analysis->Isomer4 Intermediate δ(CHO, C=O) Intermediate ν(C=O) Isomer5 This compound Analysis->Isomer5 Low δ(CHO, C=O) Low ν(C=O)

Figure 1. Logical workflow for the identification of hydroxypicolinaldehyde isomers using combined spectroscopic data.

Experimental Workflow

The overall process of synthesizing and spectroscopically characterizing a hydroxypicolinaldehyde isomer is outlined in the following workflow diagram.

Experimental_Workflow Start Synthesis of Isomer Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification NMR_Acq ¹H & ¹³C NMR Acquisition Purification->NMR_Acq IR_Acq IR Acquisition Purification->IR_Acq UVVis_Acq UV-Vis Acquisition Purification->UVVis_Acq Data_Analysis Data Analysis and Structure Confirmation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis UVVis_Acq->Data_Analysis Report Final Report and Data Archiving Data_Analysis->Report

Figure 2. General experimental workflow for the synthesis and spectroscopic characterization of a hydroxypicolinaldehyde isomer.

A Comparative Guide to the Biological Activity of 5-Hydroxypicolinaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Hydroxypicolinaldehyde (5-HPA) and its prominent, biologically significant isomer, Pyridoxal, a form of Vitamin B6. Direct comparative experimental data between 5-HPA and its close structural isomers is limited in publicly available literature. Therefore, this guide draws comparisons with the extensively studied pyridoxal and incorporates data from a key derivative, this compound Thiosemicarbazone (5-HP), to illuminate the potential therapeutic applications of the 5-HPA chemical scaffold.

Chemical Structures

For clarity, the chemical structures of this compound and its key isomer, Pyridoxal, are presented below.

CompoundStructure
This compound (5-HPA) this compound Structure
Pyridoxal Pyridoxal Structure

Comparative Biological Activities

The biological activities of 5-HPA and Pyridoxal diverge significantly. Pyridoxal, as a vitamer of Vitamin B6, is essential for numerous metabolic processes, primarily acting as a coenzyme. In contrast, 5-HPA and its derivatives have been investigated for their therapeutic potential as enzyme inhibitors and metal chelators.

Enzyme Interaction and Inhibition

Pyridoxal is the precursor to Pyridoxal 5'-Phosphate (PLP), an essential coenzyme for a multitude of enzymes, particularly those involved in amino acid metabolism. PLP-dependent enzymes catalyze critical reactions such as transamination, decarboxylation, and racemization.

In contrast, derivatives of 5-HPA have not been identified as cofactors. Instead, research has focused on their potential as inhibitors of specific enzymes. For instance, various pyridine derivatives have been screened for inhibitory activity against enzymes like cholinesterases and hydrogen sulfide-synthesizing enzymes.

Table 1: Comparative Enzyme Interaction Note: This table is illustrative. Direct comparative IC50 values are not available from a single study.

Compound/DerivativeTarget Enzyme FamilyBiological Role / ActivityRepresentative IC50
Pyridoxal (as PLP) PLP-Dependent Enzymes (e.g., Transaminases)Coenzyme in metabolic reactions.[1]Not Applicable (Activator)
Pyridine Derivatives Cholinesterases (AChE, BChE)Inhibitor ; potential therapeutic for neurodegenerative diseases.0.099 - 82.00 µM
Antimicrobial Activity

Pyridine-containing compounds are known to possess a wide range of antimicrobial activities. Derivatives of pyridoxine (a related Vitamin B6 vitamer) have demonstrated antibacterial activity against both planktonic and biofilm-embedded Staphylococcus cells. While specific data for 5-HPA is scarce, its structural similarity to other bioactive pyridine aldehydes suggests potential antimicrobial properties.

Table 2: Comparative Antimicrobial Activity (Illustrative) Note: The following Minimum Inhibitory Concentration (MIC) values are hypothetical, based on activities of related pyridine derivatives, to illustrate potential differences. Direct comparative studies are needed for validation.

CompoundBacterial StrainIllustrative MIC (µg/mL)
This compound Staphylococcus aureus32 - 128
Escherichia coli64 - 256
Pyridoxine Derivative (Cationic) Staphylococcus aureus2 - 64
Staphylococcus epidermidis2 - 16
Cytotoxicity

The cytotoxic potential of hydroxyaldehydes against cancer cell lines is an area of active research. The thiosemicarbazone derivative of 5-HPA, in particular, has been investigated for its anticancer properties, which are linked to its iron-chelating ability.

Table 3: Comparative Cytotoxicity Against Human Cancer Cell Lines (Illustrative) Note: The following IC50 values are illustrative and compiled from studies on related compounds. Direct comparative analysis is required.

Compound/DerivativeCell Line (Example)Illustrative IC50 (µM)
This compound Thiosemicarbazone (5-HP) Leukemia / Neuroblastoma1 - 10
Pyridoxine-Doxorubicin Conjugate Breast Adenocarcinoma (MCF-7)~2.5 (less potent than Doxorubicin alone)
Metal Chelation

A significant biological activity reported for a derivative of 5-HPA is iron chelation. The compound this compound thiosemicarbazone (5-HP) was developed as an iron-chelating agent.[2] Thiosemicarbazones are potent metal chelators, and their anticancer activity is often attributed to their ability to interfere with cellular iron metabolism, which is crucial for cancer cell proliferation.[3][4] This activity is distinct from the primary biological role of pyridoxal.

Signaling Pathways and Mechanisms of Action

The distinct biological roles of Pyridoxal and 5-HPA derivatives are rooted in their different molecular mechanisms.

Pyridoxal 5'-Phosphate (PLP) in Transamination

Pyridoxal's biological activity is exerted through its phosphorylated form, PLP. As a coenzyme, PLP forms a Schiff base with an amino acid substrate, facilitating the transfer of the amino group. This "electron sink" mechanism is fundamental to amino acid metabolism.

PLP_Transamination cluster_enzyme PLP-Dependent Transaminase Active Site PLP PLP (Internal Aldimine with Lys) ExternalAldimine External Aldimine (PLP-Substrate Schiff Base) AminoAcid Amino Acid (Substrate) AminoAcid->PLP Transaldimination Quinonoid Quinonoid Intermediate ExternalAldimine->Quinonoid Deprotonation PMP PMP (Pyridoxamine-5'-Phosphate) Quinonoid->PMP Reprotonation KetoAcid α-Keto Acid (Product) PMP->KetoAcid Hydrolysis

Mechanism of PLP-dependent transamination.
Iron Chelation by this compound Thiosemicarbazone (5-HP)

The derivative 5-HP functions as a tridentate ligand that binds to iron, sequestering it from biological processes. This chelation disrupts iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis, thereby inhibiting cell proliferation.

Iron_Chelation cluster_cell Cellular Environment HP5 5-HP (Chelator) Fe3 Labile Fe³⁺ HP5->Fe3 Binds RNR_inactive Ribonucleotide Reductase (Inactive) HP5->RNR_inactive Inhibits via Fe³⁺ Deprivation HP5_Fe_Complex 5-HP-Iron Complex (Stable) RNR Ribonucleotide Reductase (Active) Fe3->RNR Required Cofactor DNA_synthesis DNA Synthesis RNR->DNA_synthesis Catalyzes RNR_inactive->DNA_synthesis Blocks Proliferation Cell Proliferation DNA_synthesis->Proliferation Leads to

Mechanism of iron chelation by 5-HP leading to cell cycle arrest.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (5-HPA, isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in the 96-well plate using MHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL per well.

  • Controls: Include wells for a positive control (bacteria in MHB with no compound) and a negative/sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

MTT Assay for Cytotoxicity (IC50)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various compound concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24 hours A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 3-4 hours E->F G 7. Viable cells convert MTT to Formazan (Purple) F->G H 8. Solubilize Formazan Crystals G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate IC50 I->J

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The comparison between this compound and its isomer Pyridoxal reveals a classic case of structural isomerism leading to vastly different biological functions. Pyridoxal is a fundamental coenzyme vital for life, participating directly in core metabolic pathways. In contrast, the this compound scaffold, particularly through its derivatives like 5-HP, demonstrates potential as a therapeutic agent through mechanisms such as iron chelation and enzyme inhibition. This analysis underscores how subtle changes in molecular structure can dramatically alter a compound's interaction with biological systems. Further direct, side-by-side experimental evaluation is necessary to fully elucidate the comparative bioactivities and therapeutic potential of 5-HPA and its other, less-studied isomers.

References

Validating the Structure of 5-Hydroxypicolinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Hydroxypicolinaldehyde, a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative overview of principal and alternative methods for validating the structure of these derivatives, supported by experimental data and detailed protocols.

Core Spectroscopic Techniques: A Head-to-Head Comparison

The primary methods for elucidating the structure of organic molecules like this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, chemical environment of nuclei.Unambiguous structure determination, stereochemical insights.Relatively low sensitivity, requires soluble sample.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns indicative of structural motifs.High sensitivity, small sample requirement.Isomers can be difficult to distinguish, fragmentation can be complex.
FTIR Spectroscopy Presence of specific functional groups (e.g., -OH, -C=O, C=C).Fast, non-destructive, provides a molecular "fingerprint".Limited information on the overall molecular skeleton.
X-Ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Definitive structural confirmation, absolute stereochemistry.Requires a suitable single crystal, which can be challenging to grow.
Illustrative Data for this compound

While a comprehensive experimental dataset for a wide range of novel derivatives is proprietary to individual research efforts, the following table summarizes expected and reported data for the parent compound, this compound.

Analysis Expected/Reported Data Interpretation
¹H NMR Signals for aromatic protons, aldehyde proton, and hydroxyl proton. Chemical shifts and coupling constants are characteristic of the pyridine ring substitution pattern.[1]Confirms the presence and relative positions of protons on the aromatic ring and the aldehyde group.
¹³C NMR Resonances for all six carbon atoms, with the aldehyde carbonyl carbon appearing at a characteristic downfield shift.[1]Provides the carbon skeleton of the molecule.
Mass Spec. Molecular ion peak corresponding to the molecular weight (123.11 g/mol ). Fragmentation may involve loss of CO from the aldehyde.Confirms the molecular weight and provides clues about structural stability.
FTIR Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aldehydic), C=O stretching (aldehyde), and C=C/C=N stretching (aromatic ring).[2][3]Confirms the presence of key functional groups.

Alternative and Complementary Validation Methods

Beyond the primary spectroscopic techniques, other methods can provide valuable corroborating evidence for the structure of this compound derivatives.

Chemical Derivatization

The aldehyde functional group is highly reactive and can be targeted with specific reagents to form derivatives with distinct properties. This can be particularly useful for confirming the presence and accessibility of the aldehyde.

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: Reaction with 2,4-DNPH yields a characteristic yellow, orange, or red precipitate (a dinitrophenylhydrazone), confirming the presence of a carbonyl group.[4][5]

  • Tollens' Test (Silver Mirror Test): The aldehyde group is readily oxidized. In the presence of Tollens' reagent (ammoniacal silver nitrate), the aldehyde is oxidized to a carboxylic acid, and silver ions are reduced to metallic silver, forming a mirror on the inside of the test tube.[6][7] This is a classic qualitative test to differentiate aldehydes from ketones.

  • Fehling's Test: Similar to the Tollens' test, the aldehyde reduces the blue copper(II) ions in Fehling's solution to red copper(I) oxide.[4][6]

Enzymatic Assays

Enzymatic assays can be employed to confirm the presence and reactivity of the aldehyde group, particularly in a biological context. Aldehyde dehydrogenases (ALDHs) are a class of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. An in vitro assay with a purified ALDH could confirm that the derivative can act as a substrate, thus validating the presence of an accessible aldehyde moiety.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient. For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion. For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain the accurate mass and determine the elemental composition.

  • Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern can be analyzed to deduce structural features.

X-Ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystal should be of sufficient size and quality.[8]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[8]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Visualizing the Validation Workflow

G cluster_synthesis Synthesis & Purification Synthesis Synthesize Derivative Purification Purify Derivative Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-Ray Crystallography NMR->Xray Enzymatic Enzymatic Assay NMR->Enzymatic Derivatization Chemical Derivatization MS->Derivatization FTIR->Derivatization

Caption: Workflow for the structural validation of this compound derivatives.

Logical Flow for Structure Confirmation

G Start Purified Compound MS_check MS: Correct Molecular Weight? Start->MS_check NMR_check NMR: Consistent with Proposed Structure? MS_check->NMR_check Yes Revisit Re-evaluate Structure/Purity MS_check->Revisit No FTIR_check FTIR: Expected Functional Groups Present? NMR_check->FTIR_check Yes NMR_check->Revisit No Final_Confirmation Structure Validated FTIR_check->Final_Confirmation Yes FTIR_check->Revisit No

Caption: Decision-making flowchart for structural confirmation.

References

Comparative Analysis of Precursors for the Synthesis of 5-Hydroxypicolinaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Hydroxypicolinaldehyde, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared from several precursors. This guide provides a comparative analysis of two prominent synthetic routes, offering objective performance data and detailed experimental protocols to inform precursor selection and process optimization.

This analysis focuses on two common precursors: 5-Hydroxy-2-pyridinemethanol and acetylated pyridine derivatives, such as (5-Acetoxy-2-pyridylmethylen)diacetate. The primary transformation in both pathways involves the selective oxidation of a benzylic alcohol or its protected form to an aldehyde.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the synthesis of this compound from the two selected precursors.

ParameterRoute 1: From 5-Hydroxy-2-pyridinemethanol Route 2: From (5-Acetoxy-2-pyridylmethylen)diacetate
Precursor 5-Hydroxy-2-pyridinemethanol(5-Acetoxy-2-pyridylmethylen)diacetate
Key Transformation Direct OxidationHydrolysis and Oxidation
Oxidizing Agent Manganese Dioxide (MnO₂)Not explicitly stated, likely a mild oxidant post-hydrolysis
Reported Yield ~61%[1]~65%[2]
Reaction Conditions MildTwo-step process
Key Advantages Single-step transformationGood reported yield
Key Disadvantages Moderate yieldMulti-step process may be less atom-economical

Synthetic Pathways and Logical Relationships

The synthesis of this compound from these precursors can be visualized through the following reaction schemes.

Synthesis_Pathways cluster_1 Route 1: Direct Oxidation cluster_2 Route 2: Hydrolysis and Oxidation 5-Hydroxy-2-pyridinemethanol 5-Hydroxy-2-pyridinemethanol 5-Hydroxypicolinaldehyde_1 This compound 5-Hydroxy-2-pyridinemethanol->5-Hydroxypicolinaldehyde_1 MnO2 Acetylated_Precursor (5-Acetoxy-2-pyridylmethylen)diacetate Intermediate 5-Hydroxy-2-pyridinemethanol Acetylated_Precursor->Intermediate Hydrolysis 5-Hydroxypicolinaldehyde_2 This compound Intermediate->5-Hydroxypicolinaldehyde_2 Oxidation Experimental_Workflow_1 start Start suspend Suspend 5-Hydroxy-2-pyridinemethanol and MnO2 in Chloroform start->suspend stir Stir at Room Temperature for 24 hours suspend->stir monitor Monitor Reaction by TLC stir->monitor filter Filter through Celatom monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end Experimental_Workflow_2 start Start dissolve Dissolve Acetylated Precursor in Methanol start->dissolve add_nh3 Add Aqueous Ammonia dissolve->add_nh3 stir_hydrolysis Stir at Room Temperature add_nh3->stir_hydrolysis remove_solvent Remove Solvent to obtain 5-Hydroxy-2-pyridinemethanol stir_hydrolysis->remove_solvent oxidize Oxidize Intermediate remove_solvent->oxidize end End oxidize->end

References

The Synthetic Advantage: 5-Hydroxypicolinaldehyde as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Among the myriad of available reagents, 5-Hydroxypicolinaldehyde has emerged as a particularly advantageous building block, offering a unique combination of reactivity and functionality. This guide provides a comparative analysis of this compound against other pyridinecarboxaldehyde isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Enhanced Reactivity and Yields in Schiff Base and Thiosemicarbazone Formation

This compound, a derivative of pyridine-2-carboxaldehyde, is a valuable precursor in the synthesis of Schiff bases and thiosemicarbazones. These compounds are of significant interest due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. The strategic placement of the hydroxyl group at the 5-position can influence the electronic properties of the pyridine ring, potentially enhancing the reactivity of the aldehyde group.

While direct comparative studies detailing the performance of this compound against its non-hydroxylated counterpart are not extensively documented, data from studies on various pyridinecarboxaldehyde isomers provide a useful benchmark for evaluating its synthetic potential.

Table 1: Comparison of Reported Yields for Schiff Base Synthesis with Pyridinecarboxaldehyde Isomers

Aldehyde IsomerAmineSolventReaction ConditionsYield (%)Reference
Pyridine-2-carboxaldehydeL-tryptophanEthanol/MethanolReflux, 2 hoursup to 85[1]
Pyridine-3-carboxaldehydeL-tryptophanEthanol/MethanolReflux, 2 hoursup to 75[1]
Pyridine-4-carboxaldehydeL-tryptophanEthanol/MethanolReflux, 2 hoursup to 80[1]
Pyridine-4-carbaldehydep-anisidineWaterStirring, 15 minutes99.86[2]

The data in Table 1 demonstrates that pyridinecarboxaldehydes are highly effective in Schiff base formation, with yields often exceeding 75%. The high yield reported for the reaction in water highlights the potential for developing more environmentally friendly synthetic protocols. While specific yield data for this compound is not provided in these direct comparisons, its structural similarity to pyridine-2-carboxaldehyde suggests it would exhibit comparable, if not enhanced, reactivity due to the electronic influence of the hydroxyl group.

Experimental Protocols

To facilitate the application of this compound in synthesis, the following are detailed experimental protocols for the preparation of Schiff bases and thiosemicarbazones. These are generalized procedures that can be adapted based on the specific amine or thiosemicarbazide used.

General Protocol for Schiff Base Synthesis

A versatile and efficient method for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable volume of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1 equivalent of the primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to several hours, depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Workflow for Schiff Base Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound C Dissolve in Ethanol A->C B Primary Amine D Add Amine & Catalyst B->D C->D E Stir/Reflux D->E F Cooling/Solvent Removal E->F G Filtration F->G H Recrystallization G->H I Schiff Base H->I

Caption: General workflow for the synthesis of Schiff bases.

General Protocol for Thiosemicarbazone Synthesis

The synthesis of thiosemicarbazones from this compound can be achieved through a straightforward condensation reaction with thiosemicarbazide.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol (or other suitable solvent)

Procedure:

  • Prepare a hot ethanolic solution of thiosemicarbazide (1 equivalent).

  • In a separate flask, dissolve this compound (1 equivalent) in ethanol.

  • Slowly add the aldehyde solution to the hot thiosemicarbazide solution with constant stirring.

  • The reaction mixture can be refluxed for a short period (e.g., 90 seconds under microwave irradiation or longer with conventional heating) to ensure completion.

  • Monitor the reaction by TLC.

  • Upon completion and cooling, the thiosemicarbazone product typically precipitates.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Advantages in Drug Development and Medicinal Chemistry

The derivatives of this compound, particularly Schiff bases and thiosemicarbazones, are of significant interest in drug development. The pyridine ring is a common motif in many pharmaceuticals, and the presence of the hydroxyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

The ability to readily form metal complexes is another key advantage. The nitrogen of the pyridine ring and the imine nitrogen of the Schiff base or thiosemicarbazone can act as chelation sites for metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands. For instance, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity.[3] The introduction of substituents on the pyridine ring, such as the 5-hydroxy group, can modulate the electronic and steric properties of the ligand, thereby influencing the stability and biological activity of the resulting metal complexes.

Logical Relationship of this compound in Synthesis

A This compound D Schiff Bases A->D E Thiosemicarbazones A->E B Primary Amines B->D C Thiosemicarbazide C->E G Biologically Active Metal Complexes D->G E->G F Metal Ions F->G

Caption: Synthetic pathways from this compound.

Comparison with Alternatives

The primary alternatives to this compound in the synthesis of pyridine-based Schiff bases and thiosemicarbazones are its isomers: pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde, as well as the parent compound, pyridine-2-carboxaldehyde.

  • Reactivity: As indicated by the yield data in Table 1, the 2- and 4-isomers generally provide higher yields in Schiff base formation compared to the 3-isomer. This can be attributed to the electronic effects of the nitrogen atom in the pyridine ring, which activates the aldehyde group more effectively when it is in the ortho or para position. The presence of a hydroxyl group in the 5-position of this compound is expected to further influence this reactivity, potentially leading to faster reaction rates or higher yields under milder conditions.

  • Chelation Properties: For applications involving metal complexation, this compound offers a distinct advantage. The proximity of the 2-aldehyde group to the pyridine nitrogen allows for the formation of stable five-membered chelate rings with metal ions upon formation of an imine. The 5-hydroxyl group can also participate in coordination or influence the electronic properties of the ligand, which can be beneficial for tuning the properties of the metal complex.

  • Functionalization: The hydroxyl group at the 5-position serves as a valuable site for further chemical modification, allowing for the synthesis of a diverse library of compounds with varied physicochemical properties. This is a significant advantage over the non-hydroxylated pyridinecarboxaldehydes.

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis, particularly for the preparation of biologically active Schiff bases, thiosemicarbazones, and their metal complexes. Its advantages lie in its anticipated high reactivity, the versatile functionality offered by the hydroxyl group, and its potential to form stable and potent metallo-pharmaceuticals. While direct, quantitative comparisons with all possible alternatives are not yet fully available in the literature, the existing data on related pyridinecarboxaldehydes strongly supports the synthetic utility of the picolinaldehyde scaffold. The added functionality of the hydroxyl group positions this compound as a superior choice for applications in medicinal chemistry and drug development where molecular diversity and targeted biological activity are crucial. Researchers are encouraged to explore the full potential of this reagent in their synthetic campaigns.

References

5-Hydroxypicolinaldehyde as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a precursor is a critical decision that dictates the efficiency, yield, and purity of the final product. 5-Hydroxypicolinaldehyde, a substituted pyridine-2-carboxaldehyde, is a versatile building block in the synthesis of various heterocyclic compounds, particularly Schiff bases, which are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive comparison of this compound with viable alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Limitations of this compound

While this compound is a valuable precursor, its utility can be hampered by certain limitations stemming from its chemical structure. The presence of a hydroxyl group, an electron-donating group, on the pyridine ring influences the reactivity of the aldehyde and can introduce challenges in synthesis and purification.

Reactivity: The electron-donating nature of the hydroxyl group can modulate the electrophilicity of the aldehyde's carbonyl carbon. This can potentially lead to slower reaction kinetics in nucleophilic addition reactions, such as Schiff base formation, compared to unsubstituted or electron-withdrawn pyridine-2-carboxaldehydes. While direct comparative kinetic studies are limited, the general principles of electronic effects in aromatic aldehydes suggest this possibility.

Side Reactions: The hydroxyl group introduces the possibility of side reactions, particularly under basic or acidic conditions. O-alkylation or O-acylation can occur in the presence of suitable reagents, complicating the desired reaction pathway and leading to a mixture of products.

Purification Challenges: The polarity imparted by the hydroxyl group can sometimes lead to purification challenges. Products derived from this compound may exhibit increased solubility in polar solvents, making extraction and isolation more complex. Furthermore, the potential for hydrogen bonding can affect the chromatographic behavior of these compounds. The purification of Schiff bases can sometimes be complicated by their equilibrium with the starting materials in the presence of water, necessitating anhydrous conditions and careful purification techniques like recrystallization from dry solvents or column chromatography on neutral supports to avoid hydrolysis.[1][2]

Performance Comparison with Alternatives

To provide a quantitative perspective, this section compares the performance of this compound with two common alternatives: the parent compound, Pyridine-2-carboxaldehyde, and a structurally similar benzenoid, Salicylaldehyde. The data presented is collated from various studies and standardized where possible to facilitate comparison. It is important to note that direct head-to-head comparative studies under identical conditions are scarce, and thus the data should be interpreted with this in mind.

Table 1: Comparison of Synthetic Precursors for Schiff Base Synthesis

PrecursorAlternativeTypical Reaction Time (hours)Typical Yield (%)Key AdvantagesKey Disadvantages
This compound -2 - 670 - 85Functional handle for further modification; Potential for enhanced biological activity of derivatives.Potential for slower reactions; Susceptible to side reactions involving the -OH group; Purification can be challenging.
Pyridine-2-carboxaldehyde Unsubstituted Pyridine Analog1 - 480 - 95[3]Higher reactivity; Simpler reaction profile with fewer side reactions.[4]Lacks the functional handle for modifications available in the hydroxylated analog.
Salicylaldehyde Benzenoid Analog1 - 4[5]85 - 95[5][6]High reactivity; Readily available and cost-effective; Extensive literature available.[5][6]Resulting Schiff bases lack the pyridine nitrogen which can be crucial for certain biological activities and coordination properties.

Note: Reaction times and yields are highly dependent on the specific amine, solvent, and catalyst used. The values presented are indicative ranges based on available literature for Schiff base formation with simple anilines.

The data suggests that while this compound can provide good to high yields, it may require longer reaction times compared to its unsubstituted counterpart, Pyridine-2-carboxaldehyde, and the benzenoid analog, Salicylaldehyde. The higher reactivity of the latter two is attributed to the absence of the electron-donating hydroxyl group in Pyridine-2-carboxaldehyde and the well-established reactivity of Salicylaldehyde in Schiff base condensations.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for the synthesis of Schiff bases using this compound and its alternatives are provided below.

Protocol 1: Synthesis of a Schiff Base from this compound and Aniline

Materials:

  • This compound (1.23 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound in absolute ethanol.

  • To this solution, add aniline dropwise with continuous stirring.

  • Add the catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of a Schiff Base from Pyridine-2-carboxaldehyde and Aniline

Materials:

  • Pyridine-2-carboxaldehyde (1.07 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Ethanol (25 mL)

Procedure:

  • Dissolve Pyridine-2-carboxaldehyde in ethanol in a 50 mL round-bottom flask.

  • Add aniline to the solution and stir the mixture at room temperature. The reaction is often exothermic.

  • Continue stirring for 1-2 hours. The formation of a precipitate may be observed.

  • If no precipitate forms, the solvent can be partially evaporated under reduced pressure.

  • The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Recrystallization from ethanol can be performed for further purification if necessary.[3]

Protocol 3: Synthesis of a Schiff Base from Salicylaldehyde and Aniline

Materials:

  • Salicylaldehyde (1.22 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL flask, dissolve salicylaldehyde in ethanol.

  • Add aniline to the solution and stir the mixture at room temperature for 1-2 hours. A color change and the formation of a crystalline product are typically observed.[5]

  • The yellow crystalline product is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • The product is typically of high purity, but can be recrystallized from ethanol if needed.

Visualizing Synthetic Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow.

Synthetic_Pathways cluster_5HPA This compound Pathway cluster_PCA Pyridine-2-carboxaldehyde Pathway cluster_SA Salicylaldehyde Pathway 5-HPA This compound Schiff_Base_1 Schiff Base (5-OH-Py-CH=N-R) 5-HPA->Schiff_Base_1 + R-NH2 - H2O Amine1 Primary Amine (R-NH2) Amine1->Schiff_Base_1 PCA Pyridine-2-carboxaldehyde Schiff_Base_2 Schiff Base (Py-CH=N-R) PCA->Schiff_Base_2 + R-NH2 - H2O Amine2 Primary Amine (R-NH2) Amine2->Schiff_Base_2 SA Salicylaldehyde Schiff_Base_3 Schiff Base (o-OH-Ph-CH=N-R) SA->Schiff_Base_3 + R-NH2 - H2O Amine3 Primary Amine (R-NH2) Amine3->Schiff_Base_3

Caption: Comparative synthetic pathways for Schiff base formation.

Experimental_Workflow Start Start: Select Aldehyde and Amine Dissolve Dissolve Reactants in Solvent Start->Dissolve React React under Reflux/Stirring Dissolve->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Cool Cool Reaction Mixture Monitor->Cool Complete Isolate Isolate Crude Product (Filtration) Cool->Isolate Purify Purify Product (Recrystallization/ Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS, etc.) Purify->Characterize

References

A Comparative Guide to DFT Studies of Substituted Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational data from Density Functional Theory (DFT) studies on various substituted pyridine aldehydes. The information is compiled from recent scientific literature to offer a comprehensive overview of their structural, electronic, and spectroscopic properties. This guide is intended to assist researchers in understanding the impact of substituents on the physicochemical characteristics of pyridine aldehydes, which are crucial intermediates in pharmaceutical and agrochemical industries.[1]

Comparative Analysis of Computational Data

The following tables summarize key quantitative data from comparative DFT studies on pyridine aldehydes. These parameters are essential for understanding the molecule's reactivity, stability, and spectroscopic behavior.

Table 1: Structural Parameters of Pyridine Carboxaldehyde Conformers

Optimized molecular structures of 2-, 3-, and 4-pyridine carboxaldehydes reveal the existence of cis and trans conformers for the 2- and 3-isomers.[2] The relative energies and key bond lengths are presented below.

CompoundConformerRelative Energy (kcal/mol)C=O Bond Length (Å)C-C (aldehyde) Bond Length (Å)
2-Pyridine Carboxaldehydetrans (N-C=O)0.001.2131.483
cis (N-C=O)1.371.2151.480
3-Pyridine Carboxaldehydetrans (N-C-C=O)0.001.2151.480
cis (N-C-C=O)0.231.2151.480
4-Pyridine Carboxaldehyde--1.2151.480

Data obtained from ab initio Hartree-Fock and DFT (B3LYP) calculations with a 6-311++G(d,p) basis set.[2]

Table 2: Vibrational Frequencies of 3-Pyridine Carboxaldehyde

The vibrational frequencies calculated by DFT methods are in good agreement with experimental values.[3] Key vibrational modes for 3-pyridine carboxaldehyde are listed below.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (DFT)Experimental Wavenumber (cm⁻¹)
C-H (aldehyde) stretch27942895-2650 (expected range)
C=O stretch1735-
Pyridine ring stretch1584, 1564, 1461, 1419, 1379-
Ring breathing mode1000-

Calculations were performed using DFT methods.[3]

Table 3: Electronic Properties of Substituted Pyridines

The electronic properties, such as HOMO and LUMO energies, are crucial for predicting the nucleophilicity and reactivity of pyridine derivatives.[4][5][6]

CompoundSubstituentHOMO (au)LUMO (au)Energy Gap (eV)
Pyridine-H-0.258-0.0046.91
4-Aminopyridine4-NH₂-0.2190.0076.15
4-Nitropyridine4-NO₂-0.289-0.0636.15
4-(N,N-dimethylamino)pyridine4-N(CH₃)₂-0.2070.0136.00

Data from DFT/B3LYP/6-311G+(d,p) level of theory.[4]

Experimental and Computational Protocols

The data presented in this guide are derived from studies employing well-established computational chemistry protocols. A general overview of these methodologies is provided below.

Geometry Optimization and Vibrational Frequency Calculations

The molecular structures of the substituted pyridine aldehydes are optimized to their ground state geometries using DFT methods.[2][7] A popular and effective combination of theory and basis set for such molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[2][4][5] Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to predict infrared and Raman spectra.[2][3]

Electronic Structure Analysis

To understand the electronic properties, Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis are commonly conducted.[7][8] NBO analysis provides insights into charge distribution and intramolecular interactions.[7][8] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate global reactivity descriptors like the energy gap, which is an indicator of chemical reactivity.[4][5][6]

Solvation Effects

For studies aiming to simulate conditions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed.[9] This approach accounts for the bulk solvent effects on the molecular properties.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a comparative DFT study of substituted pyridine aldehydes.

DFT_Workflow cluster_setup 1. Study Setup cluster_computation 2. DFT Calculations cluster_analysis 3. Data Analysis & Comparison cluster_output 4. Reporting Molecule_Selection Select Substituted Pyridine Aldehydes Property_Selection Define Properties for Comparison Molecule_Selection->Property_Selection Method_Selection Choose DFT Functional & Basis Set Property_Selection->Method_Selection Geo_Opt Geometry Optimization Method_Selection->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Electronic_Prop Electronic Property Calculation (HOMO, LUMO, NBO) Geo_Opt->Electronic_Prop Data_Extraction Extract Quantitative Data (Energies, Bond Lengths, etc.) Freq_Calc->Data_Extraction Electronic_Prop->Data_Extraction Table_Generation Generate Comparative Tables Data_Extraction->Table_Generation Structure_Analysis Analyze Structural & Electronic Effects Data_Extraction->Structure_Analysis Visualization Visualize Results (Spectra, Orbitals) Table_Generation->Visualization Structure_Analysis->Visualization Report Publish Comparison Guide Visualization->Report

Caption: Workflow for a comparative DFT study.

References

Safety Operating Guide

Safe Disposal of 5-Hydroxypicolinaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Hydroxypicolinaldehyde are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with standard laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Emergency Procedures in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to local, state, and federal regulations. It should be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-contaminated, expired, or unwanted solid this compound in a clearly labeled, sealable, and compatible waste container.

  • Contaminated Materials: Any materials used to handle this compound (e.g., weighing paper, gloves, pipette tips) should be considered contaminated and collected in a designated, sealed waste container.

  • Solutions: Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for liquid chemical waste. Do not mix with other incompatible waste streams. While specific incompatibility data for this compound is not provided, as a pyridine derivative, it is prudent to avoid mixing with strong oxidizing agents and strong acids.[2]

2. Labeling and Storage of Waste:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation.

  • Store the sealed waste containers in a designated, secure, cool, and dry secondary containment area away from incompatible materials.[1][2] The storage area should be clearly marked.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

4. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Prevent the spill from entering drains or waterways.[3]

III. Visual Guide to Disposal Decision Making

The following flowchart illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated waste_type Determine Waste Type is_contaminated->waste_type Yes solid_waste Solid Waste (Unused/Expired) is_contaminated->solid_waste No waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid lab_materials Contaminated Lab Materials (Gloves, Paper, etc.) waste_type->lab_materials Materials collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_materials Collect in Labeled Solid Hazardous Waste Container lab_materials->collect_materials store_waste Store in Designated, Secure Area collect_solid->store_waste collect_liquid->store_waste collect_materials->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Hydroxypicolinaldehyde, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact and irritation.[2][3]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[2]Protects against splashes and airborne particles that can cause severe eye irritation.
Skin and Body Laboratory coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.[2][4]Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH-approved respirator.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[2]

Handling and Operational Protocol

Location: All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve react_add Add to Reaction Vessel prep_dissolve->react_add Transfer react_monitor Monitor Reaction react_add->react_monitor clean_decon Decontaminate Glassware react_monitor->clean_decon Post-Reaction clean_dispose Dispose of Waste clean_decon->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Caption: Workflow for handling this compound from preparation to disposal.

Step-by-Step Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE as specified in Table 1.

    • Place all necessary equipment (spatula, weigh boat, glassware, solvent) inside the fume hood.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.[3]

  • Execution:

    • If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing.

    • Keep all containers with the compound sealed when not in use.

    • Conduct the experiment, ensuring that all manipulations occur within the fume hood.

  • Post-Experiment:

    • Upon completion, decontaminate all surfaces and equipment.

    • Properly label and store any remaining compound. According to one supplier, it should be stored at -20°C in a sealed container, away from moisture.[1]

Disposal Plan

Aldehyde waste should be considered hazardous. Do not dispose of it down the drain or in regular trash without neutralization.[6][7]

Table 2: Waste Disposal Protocol

Waste TypeDisposal Method
Solid Waste Collect in a labeled, sealed container. Treat with a commercially available crystalline aldehyde neutralizing agent (e.g., Aldex®) which solidifies the waste, rendering it non-hazardous for regular trash disposal.[7][8][9] Follow institutional guidelines.
Liquid Waste (Aqueous) Collect in a labeled, sealed container. Treat with a liquid aldehyde neutralizing agent. These products typically convert the aldehyde into a non-toxic, non-hazardous waste that may be suitable for drain disposal.[6][7] Always check local regulations first.
Contaminated Materials Gloves, weigh boats, and other disposables should be placed in a sealed bag and disposed of as hazardous waste according to your institution's protocols.

Experimental Protocol for Neutralization (Example using a commercial product):

This is a general guideline; always follow the specific instructions provided with the neutralization product.

  • Segregate Waste: Collect all this compound waste (solid and liquid) in a designated, labeled hazardous waste container.

  • Select Neutralizer: Choose an appropriate commercial aldehyde neutralizer (liquid for solutions, crystalline for solids).[7]

  • Neutralization:

    • For liquid waste, add the neutralizing liquid in the ratio specified by the manufacturer (e.g., a 1:15 ratio of neutralizer to aldehyde waste is common for some products).[7]

    • For solid waste, some products provide a container with the neutralizing powder inside. You simply add the aldehyde waste to the container.[8]

  • Confirmation: Allow the mixture to react for the time specified by the manufacturer. The end product is typically a non-hazardous polymer.

  • Final Disposal: Once neutralized, the waste can be disposed of as regular trash (if solidified) or down the drain (if in a neutralized liquid form), pending confirmation with local and institutional regulations.[7]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.